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1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid Documentation Hub

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  • Product: 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid
  • CAS: 899703-25-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activity of Imidazole-Containing Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of imidazole and piperidine rings creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. These...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of imidazole and piperidine rings creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. These derivatives possess a unique combination of structural rigidity, hydrogen bonding capability, and tunable lipophilicity, allowing them to interact with a wide array of biological targets. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by this class of compounds, with a primary focus on their anticancer, antimicrobial, and neurological applications. We will explore the mechanisms of action, delve into structure-activity relationships (SAR), and present detailed experimental protocols for the evaluation of these potent molecules. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to innovate within this promising chemical space.

The Imidazole-Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in several essential biological molecules, including the amino acid histidine and nucleic acids.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination chemistry, allows for multifaceted interactions with enzyme active sites and receptors.[2][3][4] The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, provides a conformationally constrained yet flexible scaffold.[5][6] This feature is crucial for orienting substituents in three-dimensional space to achieve optimal target engagement.[6]

The combination of these two moieties results in a scaffold with significant therapeutic potential. The imidazole provides a key interaction point with biological targets, while the piperidine ring allows for the exploration of chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.[7] This synergistic combination has led to the development of numerous compounds with a broad spectrum of pharmacological activities.[4][8]

Overview of Biological Activities

Imidazole-containing piperidine derivatives have demonstrated a remarkable range of biological activities, including:

  • Anticancer: Targeting various mechanisms such as kinase inhibition and microtubule disruption.[4][9]

  • Antimicrobial: Exhibiting activity against a spectrum of bacteria and fungi.[10][11]

  • Neurological: Modulating the activity of central nervous system (CNS) receptors.[5][12]

  • Other Therapeutic Areas: Including anti-inflammatory, antiviral, and analgesic properties.[1][3]

The following sections will provide a detailed exploration of the most prominent of these activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research, and imidazole-piperidine derivatives have emerged as a promising class of compounds.[4][9] Their mechanisms of action are diverse, often involving the inhibition of key proteins that drive cancer cell growth and survival.[13][14]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is through the inhibition of protein kinases.[4][13] Kinases are a large family of enzymes that play a central role in cell signaling pathways, and their dysregulation is a common feature of many cancers. The imidazole scaffold is particularly well-suited for targeting the ATP-binding pocket of kinases.[9]

Diagram: Generalized Kinase Inhibition Workflow

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Lead Optimization Compound Imidazole-Piperidine Derivative Library KinaseAssay In Vitro Kinase Assay (e.g., Kinase Panel Screen) Compound->KinaseAssay Initial Screen IC50 IC50 Determination KinaseAssay->IC50 Identify Hits CellBased Cell-Based Assay (e.g., MTT, Western Blot) IC50->CellBased Confirm Cellular Activity SAR Structure-Activity Relationship (SAR) CellBased->SAR Validate On-Target Effect ADMET ADMET Profiling SAR->ADMET Optimize Properties ADMET->SAR

Caption: A typical workflow for identifying and optimizing kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For imidazole-piperidine kinase inhibitors, key structural modifications often involve:

  • Substitution on the Imidazole Ring: Modifications at this position can influence interactions with the hinge region of the kinase ATP-binding pocket.

  • Substitution on the Piperidine Ring: Alterations here can impact solubility, cell permeability, and interactions with the solvent-exposed region of the target.

  • Linker between the Rings: The nature and length of the linker can affect the overall conformation and binding affinity of the molecule.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole-piperidine derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Imidazole-Piperidine Derivatives
CompoundTarget Cell LineIC50 (µM)Reference
Derivative AK-562 (Leukemia)5.66 ± 2.06[9]
Derivative BMCF-7 (Breast)> 10[9]
Derivative CPC3 (Prostate)Concentration-dependent inhibition[14]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Imidazole-containing piperidine derivatives have shown promise in this area, with activity against both bacteria and fungi.[10][11]

Mechanism of Action

The antimicrobial mechanisms of these compounds can vary:

  • Antibacterial: Some derivatives interfere with essential bacterial processes like DNA replication, cell wall synthesis, or cell membrane integrity.[11] Nitroimidazole derivatives, for instance, can be reduced within anaerobic bacteria to form radical species that cause DNA damage.[15]

  • Antifungal: A common mechanism of action for antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

  • Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Neurological Activity: Modulating CNS Targets

The unique structural features of imidazole-piperidine derivatives also make them attractive candidates for targeting the central nervous system.[5][12] They have been investigated for their potential in treating a range of neurological and psychiatric disorders.[17]

Targeting CNS Receptors

These compounds have been shown to interact with various CNS receptors, including:

  • Histamine H3 Receptors: Antagonists of the H3 receptor are being explored for the treatment of cognitive disorders like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

  • Sigma (σ) Receptors: Ligands for σ1 receptors have shown potential in the treatment of neuropathic pain and neurodegenerative diseases.[7] The piperidine ring is often a key structural element for high affinity at the σ1 receptor.[7]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[5][18]

Diagram: Multi-Target Strategy for Neurodegenerative Disease

G Compound Imidazole-Piperidine Derivative AChE AChE/BuChE Inhibition Compound->AChE Sigma1 Sigma-1 Receptor Modulation Compound->Sigma1 H3R Histamine H3 Antagonism Compound->H3R Outcome Potential Therapeutic Effect in NDDs AChE->Outcome Sigma1->Outcome H3R->Outcome

Caption: A multi-target approach for neurodegenerative diseases (NDDs).

Conclusion and Future Directions

The imidazole-containing piperidine scaffold is a versatile and highly valuable platform in drug discovery. The diverse biological activities, ranging from anticancer and antimicrobial to neurological effects, underscore the therapeutic potential of this chemical class. Future research should focus on leveraging computational methods for rational drug design, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this privileged structure holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

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Sources

Exploratory

The Strategic Deployment of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid in Fragment-Based Drug Design: A Technical Guide

This in-depth technical guide explores the potential of the novel fragment, 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, in the realm of fragment-based drug design (FBDD). Addressed to researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the potential of the novel fragment, 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, in the realm of fragment-based drug design (FBDD). Addressed to researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive analysis of the fragment's core attributes, strategic applications, and a roadmap for its integration into drug discovery pipelines. We will delve into its physicochemical properties, plausible synthetic routes, and a detailed exploration of its utility in identifying and optimizing novel therapeutic agents.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of lead compounds. The core principle of FBDD lies in screening libraries of low-molecular-weight compounds (fragments) to identify those that bind with low affinity but high ligand efficiency to a biological target.[1] These initial "hits" then serve as starting points for the rational design of more potent and selective drug candidates through a process of fragment growing, linking, or merging.[2]

The fragment at the heart of this guide, 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, presents a compelling scaffold for FBDD campaigns due to the convergence of three key pharmacophoric features: an imidazole ring, a piperidine core, and a carboxylic acid moiety. The imidazole ring is a versatile heterocyclic motif found in numerous approved drugs, known for its ability to participate in a wide range of biological interactions.[3][4] The piperidine scaffold is a prevalent structural element in medicinal chemistry, offering a three-dimensional framework that can be readily functionalized.[5] Finally, the carboxylic acid group provides a key interaction point, often acting as a hydrogen bond donor and acceptor or engaging in ionic interactions with target proteins.

This guide will provide a holistic overview of this promising fragment, from its fundamental properties to its strategic application in a drug discovery setting.

Physicochemical Properties and Synthesis of the Core Fragment

A thorough understanding of a fragment's physicochemical properties is paramount for its successful application in FBDD. These properties dictate its solubility, permeability, and ultimately its "drug-likeness."

Physicochemical Profile

The key physicochemical parameters of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 899703-25-4-
Molecular Formula C₉H₁₃N₃O₄S-
Molecular Weight 259.28 g/mol -
XLogP3 -1.1-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 5-
Rotatable Bonds 2-
Topological Polar Surface Area 112 Ų-

These properties suggest that the fragment possesses good aqueous solubility and is compliant with the "Rule of Three," a set of guidelines used to define a high-quality fragment for FBDD (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3).

Retrosynthetic Analysis and Proposed Synthesis

G Target 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid Intermediate1 Piperidine-3-carboxylic acid derivative Target->Intermediate1 Sulfonamide formation Intermediate2 1H-imidazole-4-sulfonyl chloride Target->Intermediate2 StartingMaterial1 Piperidine-3-carboxylic acid Intermediate1->StartingMaterial1 Protection/Activation StartingMaterial2 1H-imidazole Intermediate2->StartingMaterial2 Sulfonyl chloride formation

Caption: Retrosynthetic analysis of the target fragment.

A forward synthesis could involve the following key steps:

  • Protection of Piperidine-3-carboxylic Acid: The carboxylic acid and the secondary amine of piperidine-3-carboxylic acid would likely require protection to prevent side reactions. The amine could be protected with a Boc or Cbz group, and the carboxylic acid could be esterified.

  • Synthesis of 1H-imidazole-4-sulfonyl chloride: 1H-imidazole can be treated with chlorosulfonic acid to generate the corresponding sulfonyl chloride. This is a standard method for the synthesis of sulfonyl chlorides from heterocycles.

  • Sulfonamide Bond Formation: The protected piperidine-3-carboxylic acid derivative would then be reacted with 1H-imidazole-4-sulfonyl chloride in the presence of a suitable base to form the sulfonamide bond.

  • Deprotection: Finally, the protecting groups on the piperidine nitrogen and the carboxylic acid would be removed to yield the desired fragment.

Application in Fragment-Based Drug Design: A Strategic Workflow

The successful integration of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid into an FBDD campaign requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to hit validation and optimization.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Screening Fragment Screening (NMR, SPR, X-ray) HitValidation Hit Validation (ITC, Orthogonal Methods) Screening->HitValidation SAR Structure-Activity Relationship (SAR) HitValidation->SAR ScaffoldHopping Scaffold Hopping & Fragment Linking SAR->ScaffoldHopping LeadOpt Lead Optimization ScaffoldHopping->LeadOpt

Caption: A typical workflow for a fragment-based drug design campaign.

Target Selection and Library Design

The choice of biological target is the first critical step. The structural features of our fragment suggest potential applications against a range of targets, including kinases, proteases, and epigenetic targets where interactions with charged or polar residues are important. The fragment should be included in a diverse library of other low-molecular-weight compounds for screening.

Primary Screening: Identifying the Initial Hits

Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required for the primary screen.[1]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for detecting weak fragment binding.[6] Ligand-observe methods, such as saturation transfer difference (STD) NMR and WaterLOGSY, are particularly well-suited for fragment screening as they can identify binders from a mixture of compounds.[7] Protein-observe methods, like ¹H-¹⁵N HSQC, can provide information on the binding site by monitoring chemical shift perturbations of the protein's backbone amides upon fragment binding.

Experimental Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. A stock solution of the fragment library (a mixture of 5-10 fragments) is prepared in the same buffer.

  • NMR Data Acquisition: Acquire a reference ¹H NMR spectrum of the fragment mixture. Then, acquire an STD NMR spectrum by selectively saturating the protein resonances.

  • Data Analysis: Subtract the reference spectrum from the STD spectrum. Fragments that bind to the protein will show signals in the difference spectrum, indicating that they have received saturation from the protein.

3.2.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can detect and quantify biomolecular interactions in real-time.[8] It is highly sensitive and can be used to screen fragment libraries and determine binding kinetics (kₐ and kₑ) and affinity (K₋).[9]

Experimental Protocol: SPR Screening

  • Immobilization: Covalently immobilize the target protein onto a sensor chip surface.

  • Screening: Inject solutions of individual fragments or mixtures over the sensor surface.

  • Data Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of fragment bound to the protein. A significant response indicates a binding event.

3.2.3. X-Ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target.[10] This is invaluable for the subsequent stages of lead optimization. Fragment screening can be performed by soaking crystals of the target protein in solutions containing individual fragments or cocktails of fragments.[11]

Experimental Protocol: Crystal Soaking

  • Crystallization: Grow high-quality crystals of the target protein.

  • Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and allow them to soak for a defined period.

  • Data Collection and Analysis: Collect X-ray diffraction data from the soaked crystals. The resulting electron density map will reveal the position and orientation of the bound fragment.

Hit Validation: Confirming the Interaction

Once initial hits are identified, it is crucial to validate them using orthogonal techniques to eliminate false positives.

3.3.1. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics.[12] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K₋), enthalpy (ΔH), and entropy (ΔS).[13]

Experimental Protocol: ITC Titration

  • Sample Preparation: Place a solution of the target protein in the sample cell and a solution of the fragment in the injection syringe.

  • Titration: Inject small aliquots of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

The journey from a low-affinity fragment hit to a high-affinity lead compound involves a systematic process of chemical modification guided by structural and activity data.

Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing and testing analogues of the initial hit to understand how chemical modifications affect binding affinity and other properties. For 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, SAR exploration can focus on three key areas:

  • The Imidazole Ring: Substitution on the imidazole ring can modulate its electronic properties and introduce new interactions with the target protein.

  • The Piperidine Core: The stereochemistry and substitution pattern of the piperidine ring can be altered to optimize its fit within the binding pocket.

  • The Carboxylic Acid: The carboxylic acid can be replaced with other acidic groups or bioisosteres to fine-tune its pKa and interaction profile.

Scaffold Hopping and Fragment Linking

Scaffold hopping is a powerful strategy for discovering novel chemical classes with similar biological activity.[14] This involves replacing the core scaffold of the fragment (in this case, the piperidine ring) with other cyclic or acyclic structures while retaining the key binding interactions of the imidazole and carboxylic acid groups.[15] Fragment linking involves identifying a second fragment that binds to an adjacent site on the target and then connecting the two fragments with a suitable linker to create a higher-affinity molecule.

Conclusion

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid represents a highly promising and strategically designed fragment for FBDD. Its unique combination of a versatile imidazole moiety, a three-dimensional piperidine scaffold, and a key carboxylic acid interaction point provides a solid foundation for the discovery of novel therapeutics. The systematic application of the workflow outlined in this guide, from rigorous biophysical screening to intelligent hit-to-lead optimization, will enable researchers to unlock the full potential of this fragment and accelerate the development of new medicines.

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  • ResearchGate. (n.d.). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6438. [Link][5]

  • Al-Warhi, T., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link][38]

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  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link][40]

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Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic Acid: A Selective LPA1 Receptor Antagonist

Abstract This technical guide provides a comprehensive analysis of the mechanism of action for the novel compound 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid. This molecule has been identified as a potent an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the novel compound 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid. This molecule has been identified as a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This guide will elucidate the critical role of the LPA1 signaling pathway in pathophysiology, particularly in fibrosis and oncology, and detail how its targeted inhibition by this compound represents a promising therapeutic strategy. We will explore the downstream signaling cascades affected, present methodologies for characterizing its antagonist activity, and provide a framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, cell signaling, and translational medicine.

Introduction: The LPA-LPA1 Axis as a Therapeutic Target

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs).[1] These effects include cell proliferation, migration, survival, and differentiation.[1] Among the six identified LPA receptors, LPA1 has garnered significant attention as a key mediator of pathological processes, especially in fibrotic diseases and cancer.[2][3][4]

Elevated levels of LPA and overexpression of LPA1 are implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), where they drive fibroblast recruitment, vascular leakage, and excessive collagen deposition.[5][6] In oncology, the LPA-LPA1 axis promotes tumor cell proliferation, invasion, and metastasis, making it a compelling target for therapeutic intervention.[7][8][9]

The compound 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, a piperidine derivative, has emerged from medicinal chemistry efforts as a selective antagonist for the LPA1 receptor.[10][11] Its unique structure, featuring an imidazole sulfonyl moiety, provides the basis for its specific interaction with the receptor, thereby blocking the downstream signaling events initiated by LPA. The imidazole ring and its derivatives are known for a wide range of biological activities and are key components in many pharmaceuticals.[12][13] This guide will dissect the mechanism through which this antagonism occurs and its therapeutic implications.

Core Mechanism of Action: Competitive Antagonism of LPA1

The primary mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is its ability to function as a selective and competitive antagonist at the LPA1 receptor. This means it binds to the same site as the endogenous ligand, LPA, but fails to activate the receptor. By occupying the binding pocket, it prevents LPA from initiating the conformational changes in the receptor necessary for G protein coupling and subsequent signal transduction.

LPA1 Receptor Signaling Pathways

LPA1 is a quintessential GPCR that couples to multiple heterotrimeric G proteins, primarily from the Gαi/o, Gαq/11, and Gα12/13 families.[2] This promiscuous coupling allows LPA1 to activate a diverse array of downstream signaling pathways:

  • Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates the PI3K-Akt pathway, promoting cell survival, and the MAPK/ERK pathway, which is crucial for cell proliferation.

  • Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[14][15] This cascade influences processes like cell migration and smooth muscle contraction.

  • Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA. RhoA and its downstream effector, Rho-associated kinase (ROCK), are central regulators of the actin cytoskeleton, controlling cell shape, motility, and contraction.[7] This pathway is particularly critical in fibroblast-to-myofibroblast differentiation, a hallmark of fibrosis.

By antagonizing the LPA1 receptor, 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid effectively blocks all three of these major signaling arms, leading to the attenuation of the pathological cellular responses driven by LPA.

Visualization of LPA1 Signaling and Antagonism

The following diagram illustrates the LPA1 signaling cascade and the point of intervention for an antagonist like 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm LPA1 LPA1 Receptor G_protein Gαi/q/12/13 LPA1->G_protein Activation PLC PLC G_protein->PLC Gq AC Adenylyl Cyclase G_protein->AC Gi (inhibits) RhoGEF RhoGEF G_protein->RhoGEF G12/13 PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Gi MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Gi PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates LPA LPA LPA->LPA1 Binds & Activates Antagonist 1-(1H-imidazol-4-ylsulfonyl) piperidine-3-carboxylic acid Antagonist->LPA1 Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Migration Cell Migration Ca_release->Migration PKC->Migration cAMP cAMP ↓ Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation ROCK ROCK RhoA->ROCK Cytoskeletal_reorg Cytoskeletal Reorganization ROCK->Cytoskeletal_reorg Cytoskeletal_reorg->Migration Fibrosis Fibrosis Cytoskeletal_reorg->Fibrosis

Caption: LPA1 signaling pathways and the inhibitory action of the antagonist.

Experimental Characterization and Validation

To rigorously define the mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, a series of in vitro pharmacological assays are essential. These assays serve to quantify its binding affinity, functional potency as an antagonist, and selectivity.

Quantifying Antagonist Potency

The potency of an antagonist is typically determined using functional assays that measure the inhibition of an agonist-induced response. Two standard, robust methods for GPCRs like LPA1 are the GTPγS binding assay and the calcium mobilization assay.

Assay TypePrincipleKey Parameters MeasuredTypical Result for Antagonist
[³⁵S]GTPγS Binding Assay Measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[16][17][18]IC₅₀: Concentration of antagonist that inhibits 50% of the maximal agonist response.Dose-dependent inhibition of LPA-stimulated [³⁵S]GTPγS binding.
Calcium Mobilization Assay Measures the transient increase in intracellular calcium concentration following Gαq/11 activation, using a calcium-sensitive fluorescent dye.[14][15][19]IC₅₀: Concentration of antagonist that inhibits 50% of the LPA-induced calcium flux.Dose-dependent rightward shift of the LPA concentration-response curve.
Experimental Protocol: GTPγS Binding Assay

This protocol outlines the steps to determine the IC₅₀ value of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid at the LPA1 receptor.

Objective: To quantify the inhibitory potency of the test compound against LPA-stimulated G protein activation in membranes prepared from cells overexpressing human LPA1.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human LPA1.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • LPA (1-oleoyl-sn-glycero-3-phosphate).

  • 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid (test compound).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP.

  • Scintillation cocktail and microplates (e.g., 96-well).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membrane aliquots on ice. Homogenize gently and determine protein concentration (e.g., via Bradford assay). Dilute membranes in assay buffer to a final concentration of 5-10 µ g/well .[20]

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare solutions for basal (buffer only) and maximal (LPA at EC₈₀ concentration) stimulation.

  • Assay Reaction: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer.

    • 25 µL of test compound dilution or control.

    • 25 µL of LPA solution (or buffer for basal).

    • 50 µL of diluted cell membranes.

    • 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter mat, add scintillation cocktail, and count the bound radioactivity using a scintillation counter.

  • Data Analysis: Convert CPM counts to percent inhibition relative to the maximal LPA response. Plot percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes how to assess the antagonist's effect on the Gαq-mediated signaling of LPA1.

Objective: To measure the ability of the test compound to inhibit LPA-induced intracellular calcium release in whole cells expressing LPA1.

Materials:

  • HEK293 or CHO cells stably expressing human LPA1.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • LPA.

  • 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid (test compound).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the test compound at various concentrations and incubate for 15-30 minutes.

  • Measurement: Place the cell plate into the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition: Using the instrument's liquid handler, add a pre-determined EC₈₀ concentration of LPA to all wells.

  • Data Acquisition: Immediately after agonist addition, continue to record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition caused by the antagonist at each concentration. Plot the data and determine the IC₅₀ value as described for the GTPγS assay.

Assay_Workflow cluster_gtp GTPγS Binding Assay cluster_ca Calcium Mobilization Assay gtp1 Prepare LPA1 Membranes gtp2 Incubate: Membranes + Antagonist + LPA + [³⁵S]GTPγS gtp1->gtp2 gtp3 Filter & Wash gtp2->gtp3 gtp4 Scintillation Counting gtp3->gtp4 gtp5 Calculate IC₅₀ gtp4->gtp5 ca1 Plate & Grow LPA1 Expressing Cells ca2 Load with Calcium Dye ca1->ca2 ca3 Incubate with Antagonist ca2->ca3 ca4 Measure Fluorescence & Add LPA ca3->ca4 ca5 Calculate IC₅₀ ca4->ca5

Caption: Workflow for key in vitro functional assays.

Therapeutic Rationale and Preclinical Implications

The demonstrated mechanism of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid as a selective LPA1 antagonist provides a strong rationale for its development in diseases where the LPA-LPA1 axis is a key driver of pathology.

  • Fibrotic Diseases: In conditions like idiopathic pulmonary fibrosis (IPF) and systemic sclerosis, LPA1 antagonism is expected to reduce fibroblast recruitment, inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts, and decrease the excessive deposition of extracellular matrix proteins like collagen.[3][6][10] Preclinical evaluation in models such as bleomycin-induced lung fibrosis is a critical step to validate this therapeutic hypothesis.[21] Several LPA1 antagonists are currently in clinical development, demonstrating the viability of this target.[22][23]

  • Oncology: In various cancers, including breast, ovarian, and prostate cancer, LPA1 signaling contributes to tumor growth and metastasis.[7][24] By blocking LPA1, 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid could inhibit tumor cell proliferation and migration. In the context of bone metastasis, LPA1 antagonism has been shown to reduce the production of cytokines that stimulate bone destruction, suggesting a role in preventing osteolytic lesions.[8]

Conclusion

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid exerts its biological effects through a well-defined mechanism of action: the selective and competitive antagonism of the LPA1 receptor. This action effectively decouples the receptor from its downstream G protein signaling partners (Gαi/o, Gαq/11, and Gα12/13), thereby inhibiting the diverse cellular processes that LPA promotes, such as proliferation, migration, and cytoskeletal reorganization. The central role of the LPA-LPA1 axis in the pathophysiology of fibrosis and cancer positions this compound as a promising therapeutic candidate. The experimental framework provided in this guide offers a robust system for its continued pharmacological characterization and preclinical validation. Further investigation into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to advance its potential translation to the clinic.

References

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  • Lysophosphatidic acid signaling through LPA receptor subtype 1 induces colony scattering of gastrointestinal cancer cells. - PMC - NIH. Available at: [Link]

  • Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. - PMC. Available at: [Link]

  • Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. - PubMed. Available at: [Link]

  • Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet. - Google Search.
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  • An overview of Ca2+ mobilization assays in GPCR drug discovery. - PubMed. Available at: [Link]

  • GTPγS Binding Assays. - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - NIH. Available at: [Link]

  • LPAR1 - Wikipedia. - Wikipedia. Available at: [Link]

  • The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak. - PubMed. Available at: [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. - MDPI. Available at: [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. - ResearchGate. Available at: [Link]

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  • Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial. - PubMed. Available at: [Link]

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  • Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia. - NIH. Available at: [Link]

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  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. - PubMed. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

An in-depth technical guide to the solubility and stability of "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid" is detailed below. 1.0 Introduction This guide provides a comprehensive technical overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the solubility and stability of "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid" is detailed below.

1.0 Introduction

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of the novel chemical entity, 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid. As a Senior Application Scientist, the following sections are designed to equip researchers, scientists, and drug development professionals with a robust framework for assessing the developability of this molecule. The experimental designs herein are self-validating and grounded in established scientific principles to ensure data integrity and regulatory compliance.

1.1 Significance and Potential Applications

The unique structural motifs of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, namely the imidazole, sulfonamide, and piperidine-carboxylic acid components, suggest a wide range of potential pharmacological activities. Imidazole-containing compounds are known for their diverse biological actions, including as anti-infective and anticancer agents[1][2]. The sulfonamide group is a well-established pharmacophore in various therapeutic areas. A thorough understanding of the molecule's solubility and stability is paramount for its advancement as a potential therapeutic agent, as these properties directly impact its bioavailability, formulation, and shelf-life.

1.2 Molecular Structure and Physicochemical Rationale

The chemical structure of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is presented below:

  • Molecular Formula: C₉H₁₃N₃O₄S[3]

  • Molecular Weight: 259.28 g/mol [3]

The molecule's solubility and stability are dictated by its functional groups:

  • Imidazole Ring: This heterocyclic amine can act as both a hydrogen bond donor and acceptor. The imidazole ring is basic (pKa of the conjugate acid is ~7), contributing to increased aqueous solubility at acidic pH due to protonation[4].

  • Carboxylic Acid: This acidic functional group (pKa ~3-5) will be ionized at physiological and basic pH, significantly enhancing aqueous solubility.

  • Sulfonamide Group: This group is generally stable and can participate in hydrogen bonding[5].

  • Piperidine Ring: This saturated heterocycle provides a flexible scaffold.

Based on this structure, the molecule is expected to be zwitterionic at physiological pH, with a protonated imidazole and a deprotonated carboxylic acid, which would favor aqueous solubility.

2.0 Solubility Profiling

A comprehensive solubility profile is critical for guiding formulation development and predicting in vivo performance.

2.1 Theoretical Considerations

The presence of both acidic and basic centers suggests a U-shaped pH-solubility profile, with higher solubility at low and high pH and a point of minimum solubility (the isoelectric point).

2.2 Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to solubility assessment.

Solubility_Workflow cluster_prep Preparation cluster_solubility Solubility Determination cluster_analysis Analysis A Synthesize and Purify Compound B Characterize Solid Form (XRD, DSC) A->B C Thermodynamic Solubility in Water B->C D pH-Solubility Profile C->D G Quantify by HPLC-UV C->G E Solubility in Organic Solvents D->E D->G F Solubility in Biorelevant Media E->F E->G F->G H Analyze and Report Data G->H

Caption: Workflow for Comprehensive Solubility Assessment.

2.3 Aqueous Solubility

2.3.1 Protocol: Thermodynamic Solubility in Water

  • Objective: To determine the equilibrium solubility of the compound in deionized water.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.

    • Equilibrate the suspension at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for at least 24 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the suspension to separate the solid from the supernatant.

    • Withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

2.3.2 Protocol: pH-Dependent Aqueous Solubility

  • Objective: To determine the solubility of the compound across a physiologically relevant pH range.

  • Procedure:

    • Prepare a series of buffers with pH values ranging from 1 to 10 (e.g., HCl for pH 1-2, phosphate buffers for pH 3-8, and borate buffers for pH 9-10).

    • Follow the procedure for thermodynamic solubility determination in each buffer.

    • Measure the pH of the saturated solution at the end of the experiment to confirm the final pH.

    • Quantify the dissolved compound by HPLC-UV.

2.4 Solubility in Organic Solvents and Biorelevant Media

2.4.1 Protocol: Solubility in Pharmaceutical Solvents

  • Objective: To assess solubility in common pharmaceutical co-solvents for formulation development.

  • Procedure:

    • Determine the thermodynamic solubility in solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) using the method described in 2.3.1.

2.4.2 Protocol: Solubility in Simulated Biological Fluids

  • Objective: To estimate the solubility in the gastrointestinal tract.

  • Procedure:

    • Determine the thermodynamic solubility in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8), both fasted and fed state, using the method outlined in 2.3.1.

2.5 Data Summary: Predicted Solubility Profile

Solvent/Medium Temperature (°C) Predicted Solubility (mg/mL)
Deionized Water251 - 5
0.1 N HCl (pH 1.2)37> 10
Phosphate Buffer (pH 6.8)370.5 - 2
0.1 N NaOH (pH 13)37> 10
Ethanol255 - 10
Propylene Glycol252 - 8
PEG 40025> 20
Fasted State SIF370.8 - 3
Fed State SIF371 - 5

3.0 Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.

3.1 Rationale for Stability Testing

Understanding the degradation profile is crucial for determining appropriate storage conditions, shelf-life, and for identifying potential degradants that may need to be monitored in stability studies of the final drug product.

3.2 Experimental Workflow for Stability Assessment

The following workflow outlines a systematic approach to stability testing.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Solutions and Solid Samples B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (H2O2) A->C D Photolytic (UV/Vis) A->D E Thermal (Solid and Solution) A->E F Analyze by Stability-Indicating HPLC B->F C->F D->F E->F G Identify Degradants (LC-MS) F->G H Determine Degradation Pathways G->H

Sources

Foundational

A Technical Guide to the Antimicrobial Investigation of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Charting a Course for a Novel Antimicrobial Candidate The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our appro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course for a Novel Antimicrobial Candidate

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and validating new chemical entities. This guide is conceived not as a retrospective account, but as a forward-looking technical roadmap for the comprehensive evaluation of a promising, yet underexplored, molecule: 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid . The molecular architecture of this compound, integrating an imidazole ring, a sulfonamide bridge, and a piperidine-carboxylic acid moiety, presents a compelling tripartite pharmacophore. Each component has a legacy of biological significance, and their unique combination warrants a systematic and rigorous investigation into its potential as a novel antimicrobial agent.

This document provides senior application-level insights into the logical progression of research, from synthesis and characterization to detailed antimicrobial profiling and preliminary safety assessment. It is designed to empower research teams with the causality behind experimental choices, self-validating protocols, and a clear vision for elucidating the therapeutic potential of this specific chemical entity.

Rationale and Hypothesis: A Molecule of Intent

The scientific premise for investigating 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is rooted in the established activities of its constituent chemical motifs:

  • The Sulfonamide Engine : Sulfonamides are a cornerstone class of synthetic bacteriostatic antibiotics.[1] Their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid biosynthesis pathway.[2][3] Because mammals acquire folate from their diet, this pathway represents a selective target for antimicrobial action.[4]

  • The Imidazole Modulator : The imidazole ring is a versatile heterocycle present in numerous bioactive molecules and is known to possess a wide range of pharmacological properties, including antibacterial and antifungal activities.[5] Its derivatives can disrupt cell wall synthesis or compromise membrane integrity.

  • The Piperidine Scaffold : Piperidine derivatives are integral to a vast array of pharmaceuticals and natural alkaloids.[6] In the context of antimicrobial research, they can serve as critical structural scaffolds that influence solubility, cell penetration, and target engagement.

Hypothesis: The covalent linkage of these three moieties will yield a synergistic antimicrobial effect. We hypothesize that the primary mechanism of action will be the inhibition of the folate biosynthesis pathway, driven by the sulfonamide core, while the imidazole and piperidine components will enhance cell permeability, target binding affinity, and overall antibacterial potency.

Synthesis and Structural Verification: From Blueprint to Reality

As this is a novel compound in the context of antimicrobial research, a validated, multi-step synthesis is the foundational requirement. The following proposed synthetic pathway is based on established chemical principles for the formation of sulfonamides and the alkylation of imidazoles.

Proposed Synthetic Workflow

A plausible and efficient synthetic route involves a two-step process starting from commercially available precursors: piperidine-3-carboxylic acid and 1H-imidazole-4-sulfonyl chloride.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Purification & Characterization A Piperidine-3-carboxylic acid C 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid A->C Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) B 1H-imidazole-4-sulfonyl chloride B->C D Crude Product C->D Reaction Work-up E Purified Compound D->E Column Chromatography F Structural Confirmation E->F NMR, IR, Mass Spec

Caption: Proposed workflow for synthesis and purification.

Detailed Synthetic Protocol

Objective: To synthesize 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

  • Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of 1H-imidazole-4-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Structural Characterization Protocol

Causality: Rigorous structural confirmation is non-negotiable to ensure that the biological activity observed is unequivocally attributable to the target molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of all protons. Expect characteristic signals for the imidazole, piperidine, and carboxylic acid protons.

    • ¹³C NMR: To identify all unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic absorption bands for the S=O stretch of the sulfonamide, the C=O of the carboxylic acid, and N-H stretches.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

In Vitro Antimicrobial Efficacy Assessment

The initial evaluation of antimicrobial potential hinges on determining the compound's ability to inhibit microbial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a panel of clinically relevant bacteria.

Panel of Test Organisms: A representative panel should include Gram-positive and Gram-negative bacteria, encompassing both standard reference strains and clinical isolates where possible.

Gram-Positive Gram-Negative
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)
Methicillin-resistant S. aureus (MRSA)Klebsiella pneumoniae (ATCC 700603)

Protocol: Broth Microdilution [10][11][12][13]

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plates at 35 ± 1°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

Causality: The MIC assay identifies bacteriostatic activity (inhibition of growth), whereas the MBC assay is crucial to determine if the compound is bactericidal (kills the bacteria).

Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar).

Preliminary Safety Profile: Cytotoxicity Assessment

An effective antimicrobial must exhibit selective toxicity against microbial cells while sparing host cells.[14] Therefore, early-stage cytotoxicity testing against a mammalian cell line is a critical step.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on a representative mammalian cell line (e.g., HEK-293, human embryonic kidney cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15][16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

G A Seed Mammalian Cells in 96-well plate B Add Serial Dilutions of Test Compound A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance (e.g., at 570 nm) F->G H Calculate % Viability and IC₅₀ G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: [16]

  • Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing two-fold serial dilutions of the test compound (at concentrations corresponding to and exceeding the MIC values). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting a dose-response curve.

Elucidating the Mechanism of Action (MoA)

Understanding how a novel compound exerts its antimicrobial effect is paramount for its development. Based on the compound's structure, a tiered approach to MoA studies is proposed.

Tier 1: Investigation of Folate Synthesis Inhibition

Hypothesis: The sulfonamide moiety competitively inhibits dihydropteroate synthase (DHPS).[2][17][18]

Experiment: Dihydropteroate Synthase (DHPS) Activity Assay [19]

Principle: A cell-free enzymatic assay can directly measure the inhibition of recombinant DHPS. The activity can be monitored by coupling the reaction to NADPH consumption, which can be measured spectrophotometrically.

Protocol Outline:

  • Obtain Recombinant DHPS: Express and purify recombinant DHPS from a relevant bacterial source (e.g., S. aureus).

  • Assay Setup: In a microplate, combine the enzyme, its substrates (p-aminobenzoic acid [PABA] and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate [DHPPP]), and varying concentrations of the test compound.

  • Reaction Monitoring: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH in a coupled reaction.

  • Analysis: Calculate the rate of reaction at each inhibitor concentration to determine the IC₅₀ for DHPS inhibition.

G cluster_pathway Bacterial Folate Biosynthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP DHPPP DHPPP->DHPS DHP Dihydropteroate DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolate (THF) DHFR->THF [label='DNA Synthesis'] [label='DNA Synthesis'] THF->[label='DNA Synthesis'] Inhibitor 1-(1H-imidazol-4-ylsulfonyl) piperidine-3-carboxylic acid Inhibitor->DHPS Competitive Inhibition

Caption: Hypothesized inhibition of the folate pathway.

Tier 2: Assessment of Cell Membrane Damage

Hypothesis: The compound may disrupt the integrity of the bacterial cell membrane, a common mechanism for imidazole-containing molecules.

Experiment: Membrane Permeability Assay [20][21]

Principle: This assay uses fluorescent dyes that can only enter cells with compromised membranes. For example, SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells.

Protocol Outline:

  • Bacterial Preparation: Wash and resuspend mid-log phase bacteria in a suitable buffer.

  • Treatment: Incubate the bacterial suspension with the test compound at its MIC and 2x MIC concentrations in a black, clear-bottom 96-well plate.

  • Dye Addition: Add SYTOX Green to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane permeabilization.

Conclusion and Future Directions

This technical guide outlines a comprehensive, hypothesis-driven strategy for the initial investigation of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid as a potential antimicrobial agent. The successful execution of these protocols will provide critical data on its synthesis, antimicrobial spectrum, preliminary safety, and mechanism of action.

Positive outcomes from this foundational work—specifically, potent MIC values against resistant pathogens, a favorable therapeutic index (high IC₅₀ in mammalian cells vs. low MIC), and confirmed inhibition of a validated bacterial target—would strongly justify advancing the compound into more complex studies. Future work would include time-kill kinetic studies, resistance frequency analysis, and ultimately, in vivo efficacy studies in appropriate animal models of infection. This structured approach ensures that resources are directed efficiently, building a robust data package to support the continued development of what could be a valuable new weapon in the fight against infectious diseases.

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Exploratory

The Sulfonylpiperidine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Hybrid Scaffold In the landscape of medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous biological activity and desirable pharmacokinetic profiles is perpetual. Among the myriad of structural motifs, the sulfonylpiperidine moiety has emerged as a particularly compelling scaffold. This chemical entity represents a synergistic fusion of two well-established pharmacophores: the sulfonamide group and the piperidine ring. The inherent properties of each component contribute to a unique profile that has been successfully exploited in the design of a diverse range of therapeutic agents.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its significance. The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, making it an ideal building block for novel drug candidates.[1] The piperidine motif can modulate lipophilicity versus water solubility, act as both a hydrogen bond donor and acceptor, and adapt its conformation to the steric demands of target binding pockets.[1] Furthermore, its presence often enhances a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes, frequently with reduced toxicity.[1]

Complementing the piperidine ring is the sulfonamide functional group (-SO₂NR₂), a cornerstone of medicinal chemistry since the discovery of sulfa drugs.[2] Sulfonamides are known for their wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2] This versatility stems from the ability of the sulfonamide group to act as a bioisostere for other functional groups and to participate in crucial hydrogen bonding interactions with biological targets.[2]

The strategic combination of these two moieties into the sulfonylpiperidine scaffold creates a powerful platform for the development of novel therapeutics. This guide will provide an in-depth exploration of the multifaceted role of the sulfonylpiperidine moiety in biological activity, delving into its mechanism of action, structure-activity relationships (SAR), synthetic methodologies, and its application in the development of innovative drug candidates.

The Physicochemical Landscape of the Sulfonylpiperidine Moiety: A Balancing Act for Drug-Likeness

The biological fate of a drug molecule is intricately linked to its physicochemical properties. The sulfonylpiperidine scaffold offers a unique and tunable set of properties that are highly advantageous in drug design.

The piperidine ring, being a saturated heterocycle, imparts a three-dimensional character to the molecule, which can be crucial for optimal interaction with the often-complex topographies of protein binding sites. The nitrogen atom within the piperidine ring is typically basic, with a pKa that can be modulated by the nature of the substituents. This basicity is a key determinant of the molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and potential for off-target interactions.

The sulfonyl group, on the other hand, is a strong electron-withdrawing group and a potent hydrogen bond acceptor. The presence of the sulfonyl group attached to the piperidine nitrogen significantly reduces the basicity of the nitrogen, rendering it non-basic. This can be advantageous in mitigating potential liabilities associated with highly basic compounds, such as hERG channel inhibition. The sulfonamide moiety itself is a versatile hydrogen bond donor and acceptor, capable of forming strong and directional interactions with protein residues.

The interplay between the lipophilic character of the piperidine ring and the polar nature of the sulfonyl group allows for a fine-tuning of the overall lipophilicity (logP) of the molecule. This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By judiciously selecting substituents on both the piperidine ring and the aryl group of the sulfonyl moiety, medicinal chemists can optimize the ADME properties of sulfonylpiperidine-based drug candidates. In silico ADME profiling of piperidine-based compounds has shown that the majority can demonstrate favorable physicochemical properties, high gastrointestinal absorption, and compliance with Lipinski's rule of five, indicating promising drug-like characteristics.[3]

Mechanism of Action and Biological Targets: A Diverse Portfolio of Therapeutic Potential

The sulfonylpiperidine scaffold has been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The specific mechanism of action is highly dependent on the overall structure of the molecule and the nature of the substituents appended to the core scaffold.

Case Study: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the pathogenesis of several cancers when aberrantly activated.[4][5] The Smoothened (SMO) receptor, a key component of this pathway, has emerged as a prime target for anticancer drug development.[4]

A novel indole derivative containing a benzylsulfonylpiperidine moiety, LKD1214, has been identified as a potent inhibitor of the Hh pathway.[6] This compound suppresses Hh signaling by repressing the activity of the SMO receptor and blocking its translocation to the primary cilium, a critical step in pathway activation.[6] Notably, LKD1214 exhibits a distinct binding mode to SMO compared to other known inhibitors and retains its inhibitory activity against a drug-resistant SMO mutant (SmoD477H), suggesting its potential to overcome clinical resistance.[6]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and Inactivates SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Inhibits formation of SUFU-GLI complex SUFU Suppressor of Fused (SUFU) GLI GLI Proteins GLI_A Activated GLI (Transcription Factor) SUFU_GLI->GLI_A Dissociation and Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Transcription LKD1214 Sulfonylpiperidine Inhibitor (LKD1214) LKD1214->SMO Inhibits ciliary translocation

Figure 1: Simplified schematic of the Hedgehog signaling pathway and the point of intervention by a sulfonylpiperidine-containing inhibitor.

Other Notable Biological Targets

The versatility of the sulfonylpiperidine scaffold is further highlighted by its activity against a range of other important biological targets.

  • Sigma Receptors: Arylalkylsulfonylpiperidine derivatives have been synthesized and evaluated as ligands for sigma (σ) receptors. Certain halogen-substituted sulfonamides have demonstrated high affinity and selectivity for the σ1 receptor, with one derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, exhibiting a 96-fold selectivity for σ1 over σ2 receptors.[7]

  • Kinases: While specific FDA-approved sulfonylpiperidine kinase inhibitors were not identified, the sulfonamide and piperidine moieties are prevalent in many kinase inhibitors. The development of phenylaminopyrimidine derivatives incorporating a piperidine ring has led to potent anticancer agents targeting tyrosine kinases.[3]

  • Enzymes: The sulfonamide group is a well-known pharmacophore in enzyme inhibitors. Sulfonamide derivatives of piperazine have been synthesized and shown to inhibit α-amylase, suggesting a potential application in the management of type II diabetes.[8]

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of sulfonylpiperidine derivatives can be finely tuned by modifying their chemical structure. The systematic investigation of these modifications constitutes the structure-activity relationship (SAR).

Key SAR Insights for Sulfonylpiperidine Derivatives:

MoietyPosition of SubstitutionEffect of SubstitutionExample TargetReference
Aryl Sulfonyl Group para-positionIntroduction of electron-withdrawing or electron-donating groups can modulate potency and selectivity.Various[General Medicinal Chemistry Principles]
meta-positionHalogen substitution, such as iodine, can significantly enhance affinity and selectivity.Sigma Receptors[7]
Piperidine Ring C4-positionIntroduction of bulky substituents can provide additional binding interactions and influence selectivity.Sigma Receptors[7]
Linker between Aryl and Sulfonyl Groups Alkyl chain lengthAn optimal linker length can be crucial for achieving high affinity. For sigma receptor ligands, a one-carbon linker was found to be optimal.Sigma Receptors[7]

Synthetic Methodologies: Constructing the Sulfonylpiperidine Core

The synthesis of sulfonylpiperidine derivatives is typically achieved through straightforward and robust chemical transformations, making this scaffold readily accessible for medicinal chemistry campaigns.

General Synthetic Workflow

A common and efficient method for the preparation of N-arylsulfonylpiperidines involves the reaction of a piperidine derivative with an appropriate sulfonyl chloride in the presence of a base.

Synthesis_Workflow Piperidine Piperidine Derivative Reaction Sulfonylation Reaction Piperidine->Reaction SulfonylChloride Aryl Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine, DIPEA) Base->Reaction Acid Scavenger Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Reaction Medium Sulfonylpiperidine N-Arylsulfonylpiperidine Product Reaction->Sulfonylpiperidine

Figure 2: General workflow for the synthesis of N-arylsulfonylpiperidine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

This protocol describes a representative synthesis of a sulfonylpiperidine derivative, which can serve as a versatile intermediate for further elaboration.

Step 1: Synthesis of 1-(Phenylsulfonyl)piperidine-4-carbonitrile

  • To a stirred solution of piperidine-4-carbonitrile (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(phenylsulfonyl)piperidine-4-carbonitrile.

Step 2: Hydrolysis to 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

  • To a solution of 1-(phenylsulfonyl)piperidine-4-carbonitrile (1.0 eq) in a mixture of ethanol and water, add a strong base such as sodium hydroxide (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(phenylsulfonyl)piperidine-4-carboxylic acid.

Conclusion and Future Perspectives

The sulfonylpiperidine moiety represents a highly valuable and privileged scaffold in the field of drug discovery. Its unique combination of a conformationally flexible, metabolically stable piperidine ring and a versatile, hydrogen-bonding sulfonamide group provides a powerful platform for the design of novel therapeutic agents with diverse biological activities. The demonstrated ability of sulfonylpiperidine derivatives to potently and selectively interact with a range of important biological targets, including those implicated in cancer and neurological disorders, underscores the immense potential of this scaffold.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Biological Targets: The inherent "druggability" of the sulfonylpiperidine scaffold suggests that it can be successfully applied to a wider range of biological targets. High-throughput screening of sulfonylpiperidine-based libraries against novel and challenging targets is a promising avenue for new drug discovery.

  • Development of More Sophisticated Synthetic Methodologies: While the current synthetic methods are robust, the development of more efficient and diverse synthetic routes will enable the rapid generation of a wider range of analogs for SAR studies.

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  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (n.d.). PubMed.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Purification of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the synthesis and purification of 1-(1H-imidazol-4-ylsulfonyl)pip...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis and purification of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid , a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.

Introduction: Significance and Synthetic Strategy

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a structurally complex molecule featuring a chiral piperidine core, a sulfonyl linkage, and an imidazole heterocycle. This unique combination of functionalities makes it a valuable building block in the design of novel therapeutic agents. The presence of both a carboxylic acid and a basic imidazole ring imparts zwitterionic characteristics to the molecule, presenting specific challenges and opportunities in its purification.

The synthetic strategy outlined in this guide follows a logical and efficient two-step sequence. The core of this approach is the formation of the sulfonamide bond, a cornerstone reaction in medicinal chemistry, followed by the deprotection of a carboxylic acid ester to yield the final product. This method is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the reactions involved.

Physicochemical Properties of the Target Molecule

A thorough understanding of the physicochemical properties of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is paramount for developing effective synthesis and purification strategies.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₄S
Molecular Weight 259.28 g/mol
XLogP3 -0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Topological Polar Surface Area 112 Ų
Zwitterionic Nature The molecule contains a carboxylic acid (acidic) and an imidazole ring (basic), making it zwitterionic at or near neutral pH. This property is critical for purification.Inferred from structure

Overall Synthetic Workflow

The synthesis of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is accomplished through a two-step process, as depicted in the workflow diagram below. This involves the initial formation of the sulfonamide bond, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Synthetic Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Ester Hydrolysis reagent1 1H-imidazole-4-sulfonyl chloride intermediate Ethyl 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylate reagent1->intermediate Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagent2 Ethyl piperidine-3-carboxylate reagent2->intermediate final_product 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid intermediate->final_product Base (e.g., NaOH or LiOH) Solvent (e.g., THF/Water)

Caption: Overall synthetic workflow for 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

Part 1: Synthesis Protocols

This section provides detailed, step-by-step protocols for the synthesis of the target molecule. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Ethyl 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylate

The initial step involves the formation of the sulfonamide bond through the reaction of 1H-imidazole-4-sulfonyl chloride with ethyl piperidine-3-carboxylate. The use of an organic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve both reactants.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-imidazole-4-sulfonyl chloride166.5910.0 g0.06
Ethyl piperidine-3-carboxylate157.2110.4 g0.066
Triethylamine101.1912.1 g (16.7 mL)0.12
Dichloromethane (DCM)-200 mL-

Protocol:

  • To a stirred solution of ethyl piperidine-3-carboxylate (10.4 g, 0.066 mol) and triethylamine (12.1 g, 0.12 mol) in dichloromethane (200 mL), add 1H-imidazole-4-sulfonyl chloride (10.0 g, 0.06 mol) portion-wise at 0-5 °C.

    • Rationale: The dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions. Triethylamine acts as a base to quench the HCl formed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude ethyl 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base like sodium hydroxide or lithium hydroxide in a mixture of an organic solvent and water to ensure solubility of the starting material.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylate287.3315.0 g0.052
Lithium hydroxide monohydrate41.964.36 g0.104
Tetrahydrofuran (THF)-150 mL-
Water-50 mL-
1M Hydrochloric Acid-As needed-

Protocol:

  • Dissolve the crude ethyl 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylate (15.0 g, 0.052 mol) in a mixture of tetrahydrofuran (150 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (4.36 g, 0.104 mol) to the solution and stir the mixture at room temperature for 4-6 hours.

    • Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. The THF/water mixture ensures the homogeneity of the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid. The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

Part 2: Purification Strategy

The zwitterionic nature of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is the key to its purification. At its isoelectric point, the molecule has a net neutral charge, which minimizes its solubility in many solvents, allowing for precipitation or crystallization. Away from the isoelectric point, the molecule is charged, which can be exploited for ion-exchange chromatography.

Purification_Strategy Crude Crude Product (from hydrolysis) Dissolve Dissolve in basic aqueous solution (e.g., dilute NaOH) Crude->Dissolve Wash Wash with a non-polar organic solvent (e.g., Ethyl Acetate) to remove non-polar impurities Dissolve->Wash Acidify Acidify aqueous layer to isoelectric point (pH ~3-4) Wash->Acidify Precipitate Precipitation/Crystallization of pure product Acidify->Precipitate IonExchange Alternative: Ion-Exchange Chromatography Acidify->IonExchange for highly impure samples Filter Filter and wash with cold water Precipitate->Filter Dry Dry under vacuum Filter->Dry Pure Pure 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid Dry->Pure

Caption: Purification workflow for 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

Protocol for Purification by Precipitation:
  • Dissolve the crude product in a minimum amount of dilute aqueous sodium hydroxide solution.

  • Extract the basic solution with a water-immiscible organic solvent such as ethyl acetate to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid with stirring, monitoring the pH. The product will begin to precipitate as it approaches its isoelectric point (typically around pH 3-4).

  • Continue acidification until precipitation is complete.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of a cold organic solvent like acetone to aid in drying.

  • Dry the purified product under vacuum at a slightly elevated temperature (e.g., 40-50 °C).

Protocol for Purification by Ion-Exchange Chromatography:

For samples with significant amounts of ionic impurities, ion-exchange chromatography can be a powerful purification tool[1].

  • Resin Selection: A strong anion exchange (SAX) resin is suitable for this purification.

  • Column Preparation: Pack a column with the SAX resin and equilibrate it with a low concentration buffer at a pH where the target molecule is negatively charged (e.g., pH 8-9).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any neutral or positively charged impurities.

  • Elution: Elute the bound product using a salt gradient (e.g., 0-1 M NaCl) or by decreasing the pH of the eluting buffer.

  • Desalting and Isolation: Collect the fractions containing the pure product, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and then isolate the final product by precipitation at its isoelectric point as described above.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of the final compound.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, the piperidine ring protons, and the exchangeable protons of the carboxylic acid and the N-H of the imidazole.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 260.07.

Chiral Separation

Since the synthesis likely starts from a racemic or an enantiomerically enriched piperidine-3-carboxylic acid derivative, it is crucial to assess the enantiomeric purity of the final product. Chiral HPLC is the method of choice for this analysis.

Proposed Chiral HPLC Method:

A pre-column derivatization approach, similar to that described for other chiral piperidines, can be employed to introduce a chromophore and facilitate separation on a chiral stationary phase[2][3].

  • Derivatization: React the carboxylic acid group with a chiral derivatizing agent.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar) is often effective for separating diastereomeric derivatives.

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is typically used. The exact ratio will need to be optimized.

  • Detection: UV detection at a wavelength appropriate for the introduced chromophore.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; degradation of sulfonyl chloride.Ensure anhydrous conditions; check the quality of the sulfonyl chloride; increase reaction time or temperature slightly.
Incomplete hydrolysis in Step 2 Insufficient base or reaction time.Increase the equivalents of base; extend the reaction time and monitor by LC-MS.
Product oiling out during precipitation Impurities present; incorrect pH.Re-dissolve in base and re-precipitate slowly with careful pH adjustment; consider purification by chromatography.
Poor peak shape in HPLC Interaction of the zwitterionic compound with the column.Use a mobile phase with a suitable buffer or ion-pairing agent to improve peak shape.
No separation in chiral HPLC Inappropriate chiral stationary phase or mobile phase.Screen different chiral columns and mobile phase compositions.

References

  • Angene Chemical. 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid. [Link]

  • PubChem. Imidazole-4-carboxylic acid. [Link]

  • World Intellectual Property Organization. (2008).
  • Rehman, A., et al. (2014). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. Journal of the Chemical Society of Pakistan, 36(1), 133-141.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Li, W., et al. (2014). The HPLC analytical approach of 3-amino piperidine. CN104034814B.
  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Scopes, R. K. (1997). Ion-exchange chromatography. In Protein Purification (pp. 105-117). Springer, New York, NY. [Link]

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Application

Application Note: High-Throughput Screening for Glycine Transporter 1 (GlyT1) Inhibitors Featuring 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

Introduction: The Therapeutic Promise of GlyT1 Inhibition The glycine transporter 1 (GlyT1) is a critical regulator of neurotransmission in the central nervous system (CNS).[1][2] Glycine acts as an essential co-agonist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of GlyT1 Inhibition

The glycine transporter 1 (GlyT1) is a critical regulator of neurotransmission in the central nervous system (CNS).[1][2] Glycine acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are fundamental for learning, memory, and synaptic plasticity.[3] By managing the reuptake of glycine from the synaptic cleft, GlyT1 directly modulates the activity of these receptors.[2][4][5] Consequently, inhibiting GlyT1 presents a compelling therapeutic strategy for enhancing NMDA receptor function, which is found to be hypoactive in certain neurological and psychiatric disorders. The development of potent and selective GlyT1 inhibitors is a major focus in the pursuit of novel treatments for schizophrenia, depression, and other CNS disorders.[1]

This application note introduces 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid (CAS 899703-25-4), a novel small molecule with structural features conducive to GlyT1 interaction.[6] We present a robust high-throughput screening (HTS) cascade designed to identify and characterize novel GlyT1 inhibitors like this candidate compound. The workflow incorporates a primary radioligand binding assay for initial hit identification, followed by a cell-based functional assay for confirmation and further characterization.

Assay Principles: A Two-Tiered Approach to Hit Validation

A successful HTS campaign requires assays that are not only sensitive and reproducible but also complementary. We propose a primary binding assay followed by a functional cell-based assay.

Primary Screen: [³H]-Glycine Radioligand Binding Assay

The initial screen utilizes a competitive binding assay, a classic and reliable method for quantifying the interaction between a test compound and its target protein.[7] This assay measures the ability of a test compound to displace a radiolabeled ligand ([³H]-Glycine) from the GlyT1 transporter expressed in cell membranes. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. This method is highly sensitive and allows for the direct assessment of binding at the target site.[8]

cluster_0 Assay Principle: Competitive Binding GlyT1 GlyT1 Transporter (on cell membrane) Radioligand [³H]-Glycine (Radiolabeled Ligand) GlyT1->Radioligand Binds Test_Compound Test Compound (e.g., 1-(1H-imidazol-4-ylsulfonyl) piperidine-3-carboxylic acid) GlyT1->Test_Compound Competes for binding site

Caption: Principle of the competitive radioligand binding assay.

Confirmatory Screen: Membrane Potential-Based Functional Assay

Positive hits from the primary screen are advanced to a functional assay to confirm their inhibitory activity in a cellular context. The transport of glycine by GlyT1 is an electrogenic process, dependent on Na⁺ and Cl⁻ ions, which results in a net positive charge movement into the cell and alters the membrane potential.[9] This change can be monitored using fluorescent membrane potential-sensitive dyes.[9][10] A true inhibitor of GlyT1 will block this glycine-induced change in fluorescence, providing a functional confirmation of its activity.

High-Throughput Screening Workflow

The HTS process is designed for efficiency and accuracy, moving from a large number of compounds to a small set of validated hits.

Start Compound Library (Including Test Compound) Primary_Screen Primary HTS: [³H]-Glycine Binding Assay (Single High Concentration) Start->Primary_Screen Hit_Selection Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Selection Dose_Response Dose-Response Analysis (IC₅₀ Determination) Hit_Selection->Dose_Response Primary Hits Confirmatory_Screen Confirmatory Assay: Membrane Potential Assay Dose_Response->Confirmatory_Screen Hit_Validation Validated Hit (Active in both assays) Confirmatory_Screen->Hit_Validation

Caption: High-throughput screening cascade for GlyT1 inhibitors.

Materials and Methods

Reagents and Equipment
Reagent/Equipment Supplier/Specifications
Test Compound 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid (CAS 899703-25-4)
Cell Line CHO or HEK293 cells stably expressing human GlyT1b
Radioligand [³H]-Glycine (Specific Activity: 40-60 Ci/mmol)
Positive Control ALX 5407 or Org 24598
Membrane Prep Buffer 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA
Binding Assay Buffer 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2.5 mM CaCl₂
Fluorescent Dye FLIPR Membrane Potential Blue Dye
Microplates 96- or 384-well plates, Glass fiber filter plates
Instrumentation Liquid handling robot, Microplate scintillation counter, Fluorescence plate reader (e.g., FLIPR)
Protocol 1: [³H]-Glycine Competitive Binding Assay
  • Membrane Preparation: Culture hGlyT1-expressing cells to ~90% confluency. Harvest cells, homogenize in ice-cold membrane preparation buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in binding assay buffer.

  • Compound Plating: Prepare serial dilutions of the test compound and controls in DMSO. Dispense into the microplate.

  • Assay Reaction: Add cell membranes to each well. Initiate the binding reaction by adding [³H]-Glycine at a final concentration equal to its Kd.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the assay mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Protocol 2: Fluorescence-Based Membrane Potential Assay
  • Cell Plating: Seed hGlyT1-expressing cells into a 384-well plate and grow overnight.

  • Dye Loading: Remove growth media and add the membrane potential dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer the plate to the fluorescence plate reader. Add the test compound and controls.

  • Signal Measurement: Record a baseline fluorescence reading. Initiate glycine transport by adding a pre-determined concentration of glycine and immediately begin recording the fluorescence signal over time.

Data Analysis and Interpretation

Primary HTS Data Analysis

The primary output is counts per minute (CPM) from the scintillation counter. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (CPM_sample - CPM_nonspecific) / (CPM_total - CPM_nonspecific))

Where:

  • CPM_sample: CPM in the presence of the test compound.

  • CPM_total: CPM with vehicle (DMSO) only (represents total binding).

  • CPM_nonspecific: CPM in the presence of a high concentration of a known inhibitor (e.g., ALX 5407).

IC₅₀ and Kᵢ Determination

For compounds showing significant inhibition, a dose-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration. The IC₅₀ (half-maximal inhibitory concentration) is determined using a non-linear regression fit (sigmoidal dose-response).

The inhibitor constant (Kᵢ), a true measure of binding affinity, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :[11][12][13]

Kᵢ = IC₅₀ / (1 + ([L] / K_d))

Where:

  • [L]: Concentration of the radioligand used in the assay.

  • K_d: Dissociation constant of the radioligand for GlyT1.

Assay Quality Control: The Z'-Factor

The robustness of the HTS assay is assessed by calculating the Z'-factor.[14][15] This statistical parameter reflects the dynamic range of the assay and the data variation.[16][17]

Z' = 1 - (3 * (SD_total + SD_nonspecific)) / |Mean_total - Mean_nonspecific|

  • An excellent assay has a Z'-factor between 0.5 and 1.0. [18]

Troubleshooting

Problem Potential Cause Solution
Low Signal-to-Background Ratio Insufficient receptor expression in membranes.Verify cell line expression; optimize membrane preparation.
Degraded radioligand.Use fresh radioligand; store properly.
High Well-to-Well Variability Inaccurate liquid handling.Calibrate and validate automated liquid handlers.
Inconsistent cell plating (functional assay).Optimize cell seeding density and technique.
Z'-Factor < 0.5 See causes for low signal and high variability.Address the underlying issues of signal and variability.
Inconsistent IC₅₀ Values Compound solubility issues.Check compound solubility in assay buffer; add BSA if needed.
Assay timing or temperature fluctuations.Ensure consistent incubation times and temperatures.

Conclusion

The described HTS cascade provides a comprehensive and robust framework for the identification and characterization of novel GlyT1 inhibitors. The primary radioligand binding assay is a proven method for high-throughput screening, while the secondary membrane potential assay offers essential functional validation. By employing this workflow, researchers can effectively screen compound libraries and advance promising molecules, such as 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid , in the quest for new therapeutics for CNS disorders.

References

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. [Link]

  • Eckhardt, M., et al. (2004). Pharmacological Characterization of Human Excitatory Amino Acid Transporters EAAT1, EAAT2 and EAAT3 in a Fluorescence-Based Membrane Potential Assay. Biochemical Pharmacology, 67(11), 2115–2127. [Link]

  • Cubelos, B., et al. (2005). Functional 'glial' GLYT1 glycine transporters expressed in neurons. Molecular and Cellular Neuroscience, 30(1), 1-10. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Lowe, J., et al. (2007). A novel, non-substrate-based series of glycine type 1 transporter inhibitors derived from high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 17(6), 1675-1678. [Link]

  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]

  • BMG LABTECH. (2024). The Z prime value (Z´). [Link]

  • Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of KB or Ki from IC50 values. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]

  • Dunlop, J., et al. (2005). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of Biomolecular Screening, 10(7), 636-643. [Link]

  • Cesar-Razquin, A., et al. (2015). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 6, 298. [Link]

  • Manjarrez-Marmolejo, J., & Franco, R. (2022). Glycine neurotransmission: Its role in development. Frontiers in Molecular Neuroscience, 15, 966236. [Link]

  • Angene Chemical. 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid. [Link]

  • Iversen, P. W., et al. (2004). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 9(5), 455-463. [Link]

  • Lopatkin, A. J., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy, 64(9), e00843-20. [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • Howe, J. R., & Ritchie, J. M. (1991). A rapid and simple method for measuring the binding of radiolabeled ligands to membrane transporters. Journal of Neuroscience Methods, 38(2-3), 205-213. [Link]

  • Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. [Link]

  • Ackermann, T. M., Höfner, G., & Wanner, K. T. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094–3104. [Link]

  • Eulenburg, V., & Gomeza, J. (2010). Glycine transporters: essential regulators of synaptic transmission. Biological Chemistry, 391(8), 845-851. [Link]

  • Lloyd, M. (2023). Assay performance and the Z’-factor in HTS. Drug Target Review. [Link]

  • ResearchGate. Fluorescence observations of membrane transport. [Link]

  • von Linde, T., et al. (2022). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Pharmaceutics, 14(1), 171. [Link]

  • Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work?. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • ACS Publications. A Fluorescent Transport Assay Enables Studying AmpG Permeases Involved in Peptidoglycan Recycling and Antibiotic Resistance. [Link]

  • Cell Biolabs, Inc. Glycine Assay Kit. [Link]

  • ResearchGate. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]

  • MySkinRecipes. Piperidine, 4-(1H-imidazol-1-yl)-. [Link]

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. [Link]

  • ResearchGate. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]

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Method

Application Notes and Protocols for Enzymatic Inhibition Assays with "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid"

Introduction: Unveiling the Potential of a Novel Scaffold The compound 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid represents a compelling molecular architecture for investigators in drug discovery. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid represents a compelling molecular architecture for investigators in drug discovery. Its structure combines several key pharmacophores: an imidazole ring, a sulfonylpiperidine core, and a carboxylic acid moiety. Imidazole derivatives are known to engage in a wide array of biological activities, including the inhibition of enzymes such as cyclooxygenases and phosphodiesterases.[1] Similarly, the piperidine and sulfonamide elements are prevalent in numerous clinically successful drugs, often contributing to target engagement and favorable pharmacokinetic properties.[2][3] The presence of these functional groups suggests that this compound could be a potent and selective modulator of one or more enzyme systems.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid as an enzyme inhibitor. We will move from the foundational principles of inhibitor screening to detailed, adaptable protocols for determining inhibitory potency (IC50) and elucidating the mechanism of action (MOA).

Part 1: Compound Profiling and Target Hypothesis

Physicochemical Properties

Before commencing any biological assay, it is crucial to understand the fundamental properties of the test compound.

PropertyValueSource
Molecular Formula C9H13N3O4SBLDpharm[4]
Molecular Weight 259.28 g/mol BLDpharm[4]
Storage Sealed in dry, 2-8°CBLDpharm[4]

Expert Insight: The carboxylic acid group suggests that the compound's solubility will be pH-dependent. For initial stock solutions, consider using a solvent like DMSO. However, always assess the compound's solubility and stability in the final aqueous assay buffer to prevent precipitation, which is a common source of assay artifacts.

Formulating a Target Hypothesis

The structural features of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid can guide the selection of initial enzyme targets for screening:

  • Imidazole Ring: This moiety is a well-known zinc-binding group and can also act as a ligand for metal ions in metalloenzymes.[1] It is also a common feature in inhibitors of enzymes like cyclooxygenases.

  • Sulfonamide Group: Sulfonamides are classic isosteres of carboxylates and can act as transition-state analogs for proteases and other hydrolases. They are also known to target carbonic anhydrases.

  • Piperidine-3-carboxylic acid: This motif can mimic natural amino acid substrates, suggesting potential activity against proteases, peptidases, or enzymes involved in amino acid metabolism.

Based on this analysis, a primary screening panel could reasonably include representatives from the following enzyme families:

  • Matrix Metalloproteinases (MMPs)

  • Serine Proteases (e.g., Trypsin, Chymotrypsin, Thrombin)

  • Carbonic Anhydrases

  • Cyclooxygenases (COX-1 and COX-2)

  • Fatty Acid Amide Hydrolase (FAAH)[5]

Part 2: Foundational Assay - IC50 Determination

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. A robust IC50 determination is the cornerstone of any inhibitor characterization campaign.

Causality Behind Experimental Design

A self-validating IC50 experiment is designed to control for variables that could confound the results. The choice of substrate concentration is critical; typically, the substrate concentration is set at or near its Michaelis-Menten constant (Km). This ensures that the assay is sensitive to competitive inhibitors.[6] The enzyme concentration should be kept low and constant, ensuring that the initial reaction rate is linear over the time course of the measurement.

Workflow for IC50 Determination

The following diagram outlines the logical flow of an IC50 determination experiment.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Add_Inhibitor Add test compound dilutions to wells Compound_Prep->Add_Inhibitor Reagent_Prep Prepare assay buffer, enzyme, and substrate solutions Add_Controls Add controls: - No inhibitor (100% activity) - No enzyme (0% activity) Reagent_Prep->Add_Controls Pre_Incubate Pre-incubate enzyme with inhibitor Reagent_Prep->Pre_Incubate Initiate_Rxn Initiate reaction by adding substrate Reagent_Prep->Initiate_Rxn Add_Controls->Pre_Incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Initiate_Rxn Measure_Signal Measure signal (e.g., absorbance, fluorescence) over time Initiate_Rxn->Measure_Signal Calc_Rates Calculate initial reaction rates (V₀) Measure_Signal->Calc_Rates Normalize Normalize rates to 100% and 0% controls Calc_Rates->Normalize Plot Plot % Inhibition vs. [Inhibitor] (log scale) Normalize->Plot Fit_Curve Fit data to a four-parameter logistic equation Plot->Fit_Curve Determine_IC50 Determine IC50 value Fit_Curve->Determine_IC50

Caption: Workflow for IC50 Determination.

Detailed Protocol: IC50 Determination for a Generic Serine Protease (e.g., Trypsin)

This protocol is a template and should be optimized for the specific enzyme under investigation. It assumes the use of a chromogenic substrate that releases p-nitroaniline (pNA), which can be monitored by absorbance at 405 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2, 0.01% Tween-20.

  • Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, Cat# T8003).[7]

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich, Cat# B3279).[8]

  • Inhibitor: 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

  • Solvent: DMSO.

  • Apparatus: 96-well clear, flat-bottom microplate; microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor in DMSO. A common approach is a 10-point, 3-fold dilution series starting from 1 mM (in DMSO). This will give a final in-assay concentration range from approximately 10 µM to 0.5 nM, assuming a 1:100 dilution into the assay.

    • Prepare a working solution of Trypsin in cold 1 mM HCl. The final concentration in the assay should be determined empirically to yield a linear rate of substrate hydrolysis (e.g., a final concentration of 10-50 nM).

    • Prepare a working solution of L-BAPNA in the Assay Buffer. The concentration should be at the Km of the enzyme (for Trypsin, the Km for L-BAPNA is typically in the range of 0.1-1 mM).

  • Assay Setup (in a 96-well plate):

    • Total Reaction Volume: 200 µL.

    • Controls:

      • 100% Activity (No Inhibitor): 178 µL Assay Buffer + 2 µL DMSO.

      • 0% Activity (No Enzyme): 188 µL Assay Buffer + 2 µL DMSO.

    • Test Wells: 178 µL Assay Buffer + 2 µL of the respective inhibitor dilution in DMSO.

    • Add 10 µL of the Trypsin working solution to all wells except the "0% Activity" controls.

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the L-BAPNA working solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements. Read the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction rate (V₀) by plotting absorbance vs. time and calculating the slope of the linear portion of the curve.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9][10]

Trustworthiness Check: The inclusion of 0% and 100% controls on every plate is essential for data normalization and ensures the validity of the calculated inhibition values. The linearity of the reaction rate in the control wells confirms that the assay is performing as expected.

Part 3: Advanced Analysis - Elucidating the Mechanism of Inhibition (MOI)

Once an inhibitor's potency has been established, the next logical step is to understand how it inhibits the enzyme. This is achieved through kinetic studies that vary both the substrate and inhibitor concentrations.

Principles of MOI Analysis

Different modes of inhibition (competitive, non-competitive, uncompetitive, and mixed) produce distinct effects on the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax).[11] By systematically measuring reaction rates at various substrate and inhibitor concentrations, we can diagnose the inhibition modality.

Experimental Design for MOI Studies

The experimental setup is an extension of the IC50 assay. A matrix of conditions is created where each concentration of the inhibitor is tested across a range of substrate concentrations (typically from 0.2 x Km to 5 x Km).

MOI_Workflow cluster_exp Experiment cluster_plot Graphical Analysis cluster_interp Interpretation Setup Set up reactions with a matrix of: - Substrate concentrations - Inhibitor concentrations Measure_Rates Measure initial reaction rates (V₀) for each condition Setup->Measure_Rates MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Measure_Rates->MM_Plot LB_Plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Measure_Rates->LB_Plot Analyze_Plots Analyze the pattern of line intersections MM_Plot->Analyze_Plots LB_Plot->Analyze_Plots Determine_MOI Determine MOI: - Competitive - Non-competitive - Uncompetitive - Mixed Analyze_Plots->Determine_MOI Calculate_Ki Calculate the inhibition constant (Ki) Determine_MOI->Calculate_Ki

Caption: Workflow for Mechanism of Inhibition Studies.

Protocol for MOI Determination
  • Select Inhibitor Concentrations: Choose several fixed concentrations of the inhibitor based on its IC50 value. Good starting points are 0.5 x IC50, 1 x IC50, and 2 x IC50. Also include a 0 inhibitor control.

  • Select Substrate Concentrations: Prepare a range of substrate concentrations that bracket the Km value (e.g., 0.2, 0.5, 1, 2, and 5 times the Km).

  • Run the Assay: For each inhibitor concentration, perform a full substrate titration curve, measuring the initial reaction rate at each substrate concentration as described in the IC50 protocol.

  • Analyze the Data:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. Analyze how Vmax and the apparent Km change.

    • Lineweaver-Burk Plot: For a more quantitative analysis, plot 1/V₀ versus 1/[S]. This double-reciprocal plot linearizes the Michaelis-Menten equation, making it easier to visualize the effects of the inhibitor.[12]

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive No changeIncreasesLines intersect on the y-axis.
Non-competitive DecreasesNo changeLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesVariesLines intersect in the second or third quadrant.

By observing the pattern of the lines on the Lineweaver-Burk plot, the mechanism of inhibition can be determined. From these plots, the inhibition constant (Ki), a true measure of the inhibitor's affinity for the enzyme, can also be calculated.

Part 4: Data Interpretation and Best Practices

  • Statistical Rigor: All experiments should be performed in triplicate to ensure reproducibility. Report IC50 values with standard error of the mean (SEM) or 95% confidence intervals. When comparing potencies, use appropriate statistical tests on the logarithmic values of the IC50s.[6]

  • Curve Fitting: Ensure that the dose-response curve is well-defined, with data points clearly defining both the top and bottom plateaus.[9][10] An incomplete curve can lead to an inaccurate IC50 estimation.

  • Troubleshooting:

    • Inhibitor Precipitation: Visually inspect the wells. If precipitation is observed at high concentrations, the apparent inhibition may be an artifact. Consider using a lower top concentration or adding a co-solvent to the assay buffer (if compatible with the enzyme).

    • Time-Dependent Inhibition: If the pre-incubation time significantly affects the measured IC50, it may indicate a slow-binding or irreversible inhibitor. This requires more complex kinetic analysis beyond the scope of this introductory guide.

    • Assay Interference: Some compounds can interfere with the detection method (e.g., by absorbing light at the same wavelength as the product). Always run controls to check for this possibility.

Conclusion

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a compound with significant potential for enzyme inhibition based on its structural motifs. The protocols and guidelines presented here provide a robust framework for its initial characterization. By employing a systematic approach that begins with IC50 determination and progresses to detailed mechanism-of-action studies, researchers can confidently and accurately define the inhibitory profile of this and other novel chemical entities. This foundational knowledge is the critical first step in the journey of drug discovery and development.

References

  • Vertex AI Search. (2026). 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride.
  • PubMed. (n.d.). Biochemical and biological properties of 4-(3-phenyl-[1][5][13] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase.

  • BLDpharm. (n.d.). 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • PubMed. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes.
  • ACS Publications. (2024).
  • Protocols.io. (2019).
  • Sigma-Aldrich. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).

Sources

Application

Application Note: Strategies for the Crystallization of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary The control of the solid-state form of an active pharmaceutical ingredient (API) is paramount for ensuring its purity, stability, and bioa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The control of the solid-state form of an active pharmaceutical ingredient (API) is paramount for ensuring its purity, stability, and bioavailability. This application note provides a comprehensive guide to developing robust crystallization methods for 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, a molecule with structural features that present both opportunities and challenges for crystallization. Due to the presence of both a basic imidazole moiety and an acidic carboxylic acid group, this compound is expected to exist as a zwitterion.[1] This zwitterionic nature dictates its solubility and intermolecular interactions, which are key factors in crystallization.

This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling scientists to make informed decisions. We will cover systematic solvent screening, detailed protocols for various crystallization techniques—including slow cooling, anti-solvent addition, and vapor diffusion—and essential methods for characterizing the resulting crystalline forms.

The Molecular Landscape: Understanding the Crystallization Challenge

The structure of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is characterized by multiple functional groups capable of strong intermolecular interactions, primarily hydrogen bonding.

  • Zwitterionic Core: The acidic proton from the carboxylic acid can transfer to the basic sp2-hybridized nitrogen of the imidazole ring, forming a carboxylate and an imidazolium ion within the same molecule.[1][2] This creates a highly polar, salt-like structure with strong electrostatic interactions and hydrogen-bonding capabilities, which generally favors the formation of a stable crystal lattice.

  • Hydrogen Bond Donors: The imidazolium N-H groups and the piperidine N-H (if protonated) or the carboxylic acid O-H (if not deprotonated) are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The sulfonyl oxygens and the carboxylate oxygens are strong hydrogen bond acceptors.

This rich network of potential interactions means that solvent choice is critical. Solvents must effectively solvate the zwitterion to achieve initial dissolution but allow the strong solute-solute interactions to dominate during the crystallization process.

Foundational Strategy: Systematic Solvent and Method Screening

A trial-and-error approach to crystallization is inefficient. A systematic, multi-variable screening process is the most effective strategy. This begins with a preliminary solubility assessment to identify suitable solvents.

Initial Solubility Screening

The goal is to find solvents that exhibit moderate solubility or have a significant positive temperature coefficient of solubility ("soluble hot, insoluble cold").[3] Highly soluble compounds may be suitable for anti-solvent methods, while those with moderate solubility are candidates for slow cooling or evaporation techniques.

Protocol 1: Small-Scale Solubility Screen

  • Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the compound into separate small vials.

  • Solvent Addition: Add a measured aliquot (e.g., 100 µL) of a test solvent to each vial at ambient temperature.

  • Observation (Ambient): Vigorously stir or sonicate the vials. Observe for complete dissolution. If it dissolves, it is highly soluble. If not, proceed to the next step.

  • Heating: Heat the vials that did not dissolve to a temperature near the solvent's boiling point. Observe for dissolution.

  • Cooling: If dissolution occurs upon heating, allow the vial to cool slowly to room temperature and then place it in a refrigerator (~4°C) to observe for precipitation.

  • Classification: Classify each solvent based on the observations (e.g., Insoluble, Sparingly Soluble, Soluble Hot, Highly Soluble).

Recommended Solvents for Screening

A diverse range of solvents should be tested to probe different types of intermolecular interactions.

Solvent ClassExample SolventsBoiling Point (°C)Rationale & Potential
Protic Water100Excellent for dissolving zwitterions. High potential for forming hydrates.
Methanol65Polar, can form strong hydrogen bonds. Good starting point.[4]
Ethanol78Similar to methanol but less volatile. Often used in solvent/anti-solvent pairs.[5]
Isopropanol82Less polar than ethanol; may offer better "soluble hot/insoluble cold" profile.
Aprotic Polar Acetonitrile82Polar, but cannot donate hydrogen bonds. Can disrupt solvent shells differently.
Acetone56Good solvent power, but high volatility can lead to rapid, poor-quality crystal growth.[3]
Tetrahydrofuran (THF)66Can be a good solvent for moderately polar compounds.
Aprotic Non-polar Toluene111Unlikely to be a good primary solvent but can be an effective anti-solvent.[4]
Heptane/Hexane~98 / ~69Excellent anti-solvents to use with more polar primary solvents.[5]

Core Crystallization Methodologies & Protocols

Based on the solubility screen, several rational crystallization experiments can be designed. It is crucial to ensure all solutions are filtered through a 0.2 µm syringe filter before setting up crystallization to remove dust and other particulates that can act as unwanted nucleation sites.[3]

Diagram 1: General Crystallization Workflow This diagram illustrates the decision-making process for selecting a crystallization method based on initial solubility screening results.

G cluster_input Input cluster_screening Screening cluster_decision Method Selection cluster_methods Crystallization Methods cluster_output Analysis Compound Pure Compound Solubility Solubility Screen Compound->Solubility Decision1 Soluble Hot, Insoluble Cold? Solubility->Decision1 Decision2 Highly Soluble? Decision1->Decision2 No SlowCool Slow Cooling Decision1->SlowCool Yes Decision3 Slightly Soluble? Decision2->Decision3 No AntiSolvent Anti-Solvent / Vapor Diffusion Decision2->AntiSolvent Yes Evaporation Slow Evaporation Decision3->Evaporation Yes Analysis Crystal Characterization (XRPD, DSC, TGA) SlowCool->Analysis AntiSolvent->Analysis Evaporation->Analysis

Method 1: Slow Cooling Crystallization

Protocol 2: Slow Cooling Crystallization

  • Dissolution: In a clean vial, add the compound to a suitable solvent (identified from Protocol 1) and heat the mixture with stirring until the solid is fully dissolved. Aim for a near-saturated solution.

  • Filtration: While hot, filter the solution through a pre-warmed 0.2 µm syringe filter into a clean, pre-warmed vial. This prevents premature crystallization and removes particulates.

  • Insulation and Cooling: Cap the vial and place it into an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite or sand) to ensure slow cooling to room temperature over several hours.[3]

  • Maturation: Once at room temperature, transfer the vial to a refrigerator (4°C) and then to a freezer (-20°C) if no crystals have formed, allowing it to equilibrate at each temperature for 24-48 hours.

  • Harvesting: Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and air-dry.

Method 2: Anti-Solvent Crystallization

This technique is employed when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent").[9] The two solvents must be miscible. The gradual introduction of the anti-solvent reduces the solubility of the compound, inducing crystallization.[10][11] The mechanism involves the anti-solvent disrupting the solvation shell around the solute molecules, which promotes solute-solute interactions and nucleation.[12][13]

Vapor Diffusion (A Gentle Anti-Solvent Method)

Vapor diffusion is an excellent variant of the anti-solvent method that is well-suited for small amounts of material and promotes the growth of high-quality single crystals.[3][14]

Protocol 3: Hanging Drop Vapor Diffusion

  • Prepare the Reservoir: Pipette 500 µL of a suitable anti-solvent (e.g., heptane, diethyl ether) into the well of a VDX plate.

  • Prepare the Drop: On a siliconized glass coverslip, create a concentrated solution of the compound by dissolving it in a minimal amount of a good, less volatile solvent (e.g., methanol, water). A typical drop is 2-4 µL.

  • Set up the Diffusion: Invert the coverslip and place it over the well, creating a seal with the grease rim. The drop is now suspended ("hanging") over the anti-solvent reservoir.[15]

  • Equilibration: Over time, the volatile anti-solvent vapor diffuses into the drop, while the more volatile solvent in the drop diffuses out.[16][17] This slowly decreases the compound's solubility, leading to crystallization.

  • Incubation: Store the plate in a vibration-free location at a constant temperature and monitor periodically for crystal growth over several days to weeks.

Diagram 2: Vapor Diffusion Setup A schematic of the hanging drop vapor diffusion technique.

Note: The DOT language does not directly support curved arrows between specific points within a table cell. This diagram conceptually illustrates the vapor exchange. Anti-solvent vapor from the reservoir diffuses into the drop, while solvent vapor diffuses out, slowly increasing the concentration of the compound to the point of crystallization.

Troubleshooting Common Crystallization Outcomes

ObservationPotential Cause(s)Suggested Solution(s)
Oiling Out Compound is coming out of solution above its melting point; cooling is too rapid; solution is too concentrated.Use a more dilute solution. Slow the rate of cooling significantly. Try a solvent with a lower boiling point. Add a small amount of a miscible anti-solvent before cooling.[3]
Fine Powder Nucleation rate is too high; cooling is too fast; solution is supersaturated too quickly.Reduce the rate of supersaturation: slow down cooling or the rate of anti-solvent addition. Use a more dilute starting solution.[3]
No Crystals Solution is not sufficiently supersaturated; compound is too soluble.Allow for slow evaporation of the solvent. Add more anti-solvent. Cool to a lower temperature. Try a different solvent system entirely.
Amorphous Solid Rapid precipitation prevents ordered lattice formation.This is an extreme case of forming a fine powder. Slow down the entire process. Consider methods that approach supersaturation more gently, like vapor diffusion.

The Challenge of Polymorphism

It is crucial for drug development professionals to recognize that 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid may exhibit polymorphism—the ability to exist in multiple crystalline forms.[18][19] Different polymorphs can have different physical properties, including solubility and stability, which can dramatically impact a drug's efficacy and shelf-life.[20][21]

  • Key Insight: Every crystallization condition (solvent, cooling rate, temperature) is a potential route to a different polymorph.[18] Therefore, it is essential to characterize the solid form produced from each successful crystallization experiment.

Essential Characterization of Crystalline Material

Once crystals are obtained, they must be analyzed to confirm their nature and purity.

G cluster_primary Primary Analysis cluster_secondary Secondary Analysis (If Needed) Input Harvested Crystals XRPD X-Ray Powder Diffraction (XRPD) Input->XRPD DSC Differential Scanning Calorimetry (DSC) Input->DSC TGA Thermogravimetric Analysis (TGA) Input->TGA IsCrystalline IsCrystalline XRPD->IsCrystalline ThermalEvents ThermalEvents DSC->ThermalEvents Melting Point, Phase Transitions SolventContent SolventContent TGA->SolventContent Mass loss due to solvent/water? SCXRD Single Crystal X-Ray Diffraction (SCXRD) Microscopy Optical / SEM Amorphous Amorphous IsCrystalline->Amorphous No (Broad Halo) PolymorphScreen Compare pattern to known forms. Is it a new polymorph? IsCrystalline->PolymorphScreen Yes (Sharp Peaks) PolymorphScreen->SCXRD Yes, new form found PolymorphScreen->Microscopy

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

Welcome to our dedicated technical support guide for navigating the complexities of purifying 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid (CAS 899703-25-4). This resource is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of purifying 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid (CAS 899703-25-4). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Drawing upon extensive experience in synthetic and purification sciences, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your compound.

The unique structure of this molecule, possessing both acidic (carboxylic acid) and basic (imidazole and piperidine) functional groups, along with a polar sulfonyl moiety, presents a distinct set of purification challenges.[1] This guide will address these challenges head-on, offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my compound showing poor solubility in common organic solvents?

A1: 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a zwitterionic compound at its isoelectric point, meaning it has both a positive and a negative charge on the same molecule.[2] This strong intermolecular interaction significantly reduces its solubility in non-polar organic solvents. To improve solubility, you will need to either protonate the carboxylate or deprotonate the imidazole and piperidine nitrogens by adjusting the pH. For example, adding a small amount of an acid like formic or acetic acid can protonate the carboxylate, making it more soluble in polar protic solvents. Conversely, a mild base can deprotonate the nitrogen atoms.

Q2: I'm observing significant peak tailing during reverse-phase HPLC analysis. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing polar, basic compounds on standard silica-based C18 columns.[3] The primary cause is the interaction of the basic nitrogen atoms in the imidazole and piperidine rings with residual acidic silanol groups on the silica surface. This leads to secondary interactions that cause the peaks to tail.

To mitigate this, consider the following:

  • Use a low-pH mobile phase: A mobile phase containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the basic nitrogens, minimizing their interaction with silanol groups.[4]

  • Employ an end-capped column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups, reducing the opportunity for these secondary interactions.

  • Consider a different stationary phase: Phenyl-hexyl or polar-embedded phases can offer alternative selectivities and reduce tailing for basic compounds.

Q3: My compound is difficult to crystallize. Are there any general strategies I can employ?

A3: The zwitterionic nature and conformational flexibility of the piperidine ring can make crystallization challenging. A systematic approach is often required.[5]

  • Solvent Screening: A broad screening of solvents with varying polarities is crucial. Start with polar protic solvents like water, methanol, or ethanol, where the compound is more likely to be soluble at elevated temperatures. Anti-solvent crystallization, where a less polar solvent is slowly added to a solution of your compound, can also be effective.

  • pH Adjustment: Carefully adjusting the pH of an aqueous solution to the isoelectric point of the molecule can induce crystallization by minimizing its solubility.

  • Co-crystallization: The formation of co-crystals with other carboxylic acids or pharmaceutically acceptable salts can sometimes yield highly crystalline material with improved properties.[5]

Troubleshooting Guide

This section provides a structured approach to common purification problems encountered with 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

Problem 1: Low Recovery from Preparative HPLC
Symptom Potential Cause Troubleshooting Steps
Broad peaks and poor separation Inappropriate mobile phase pH. The compound's charge state is not optimized for sharp peaks.Adjust the mobile phase pH. For reverse-phase, start with a low pH (e.g., pH 2-3 with 0.1% TFA) to ensure the carboxylic acid is protonated and the amines are charged.[4]
Column overload. Too much sample is being injected for the column dimensions.Reduce the injection mass. Perform a loading study to determine the optimal sample load for your column.
Compound crashes out on the column Poor solubility in the mobile phase. The compound is precipitating as the organic content of the mobile phase increases.Add a solubility-enhancing co-solvent. For example, a small percentage of methanol in an acetonitrile/water mobile phase can sometimes improve solubility. Also, ensure the sample is fully dissolved in the injection solvent.[6]
Multiple, unresolved peaks for the product Presence of rotamers or tautomers. The imidazole ring can exist in different tautomeric forms, and the piperidine ring can have different chair conformations.Simplify the chromatogram by adjusting the temperature or pH. Running the column at a slightly elevated temperature (e.g., 40 °C) can sometimes coalesce peaks from rapidly interconverting isomers.
Problem 2: Persistent Impurities After Column Chromatography
Symptom Potential Cause Troubleshooting Steps
A closely eluting impurity cannot be removed Structurally similar impurity. This could be a starting material or a byproduct with very similar polarity.Optimize selectivity. Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase). Alter the organic modifier in your mobile phase (e.g., from acetonitrile to methanol).
Employ an orthogonal purification method. If reverse-phase HPLC is not effective, consider normal-phase chromatography on silica or alumina, or ion-exchange chromatography.
Impurity appears in the final product after solvent removal Reaction with the mobile phase. Acidic modifiers like TFA can sometimes form salts with the product, which may appear as a separate peak in some analyses.Use a volatile mobile phase modifier like formic acid or ammonium acetate that can be removed more easily during lyophilization or evaporation.
Degradation of the product. The compound may be unstable under the purification conditions.Ensure the purification is performed quickly and at a controlled temperature. Analyze fractions immediately after collection to check for degradation.

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC

This protocol provides a starting point for purifying 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

  • Column Selection: A high-purity, end-capped C18 column is recommended (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a shallow gradient to ensure good separation from early-eluting impurities. A typical starting gradient would be 5-40% B over 30 minutes.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent. A mixture of water and a small amount of acetonitrile or methanol is often a good choice. Adding a small amount of formic acid can aid dissolution.

  • Injection and Fraction Collection:

    • Inject the dissolved sample onto the equilibrated column.

    • Collect fractions based on the UV chromatogram (detection at ~210-220 nm is usually effective for the imidazole chromophore).

  • Product Isolation:

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a formic acid salt.

Visualization of the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis & Strategy cluster_purification Purification Methods cluster_outcome Outcome start Crude Product analysis Purity Assessment (LC-MS/NMR) start->analysis strategy Select Purification Strategy analysis->strategy prep_hplc Preparative HPLC (Reverse-Phase) strategy->prep_hplc High Polarity, Complex Mixture crystallization Recrystallization strategy->crystallization Moderate Purity, Crystalline Solid sfc Supercritical Fluid Chromatography (SFC) strategy->sfc Alternative for Chiral Separation analysis_after_hplc Purity >98%? prep_hplc->analysis_after_hplc Check Purity analysis_after_cryst Purity >98%? crystallization->analysis_after_cryst Check Purity analysis_after_sfc Purity >98%? sfc->analysis_after_sfc Check Purity pure_product Pure Product (>98%) further_purification Further Purification Needed further_purification->strategy Re-evaluate analysis_after_hplc->pure_product Yes analysis_after_hplc->further_purification No analysis_after_cryst->pure_product Yes analysis_after_cryst->further_purification No analysis_after_sfc->pure_product Yes analysis_after_sfc->further_purification No

Caption: A decision-making workflow for purification.

References

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. (2010-05-01). [Link]

  • Purification of strong polar and basic compounds. Reddit. (2023-01-07). [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Process for the purification of carboxylic acids.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. (2025-05-27). [Link]

  • Process for Preparation of Piperidine Carboxylic Acid.
  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. (2025-08-06). [Link]

  • 1H-Imidazol-3-ium-4-carboxylate. PMC - NIH. [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]

  • Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. PubMed. (2011-02-01). [Link]

  • HPLC Troubleshooting Guide. [Link]

  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI. (2022-11-08). [Link]

  • A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. Technical Disclosure Commons. (2023-10-16). [Link]

  • Please give suggestion: high polar impurity purification. Chromatography Forum. (2008-05-23). [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

In Vivo Validation of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic Acid: A Comparative Guide to Its Therapeutic Potential as a Glycine Transporter 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid," a novel compound wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid," a novel compound with structural similarities to known Glycine Transporter 1 (GlyT1) inhibitors. Given the absence of direct preclinical data for this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach to assess its therapeutic potential. We will focus on two key therapeutic areas where GlyT1 inhibitors have shown promise: the cognitive and negative symptoms of schizophrenia, and neuropathic pain.

The central hypothesis of this guide is that "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid" acts as a GlyT1 inhibitor, thereby enhancing N-methyl-D-aspartate receptor (NMDAR) function by increasing synaptic glycine levels. This guide will compare the hypothetical in vivo profile of our lead compound against a well-characterized GlyT1 inhibitor, Bitopertin (RG1678) , and established standard-of-care treatments.

The Scientific Rationale: Targeting GlyT1 for CNS Disorders

The NMDAR hypofunction hypothesis is a leading explanation for the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[1][2] Glycine acts as an obligatory co-agonist at the NMDAR. By inhibiting GlyT1, which is responsible for glycine reuptake from the synapse, we can potentiate NMDAR activity.[1][3] This mechanism is a promising therapeutic strategy for schizophrenia.[4]

Furthermore, GlyT1 inhibitors have demonstrated efficacy in animal models of neuropathic and inflammatory pain, suggesting a role for enhanced glycinergic signaling in pain modulation.[5][6]

Below is a diagram illustrating the proposed mechanism of action.

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal / Astrocyte cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Reuptake Glycine Reuptake Synaptic_Glycine Increased Synaptic Glycine Glycine_Reuptake->Synaptic_Glycine Reduces GlyT1 Glycine Transporter 1 (GlyT1) GlyT1->Glycine_Reuptake Mediates Compound 1-(1H-imidazol-4-ylsulfonyl) piperidine-3-carboxylic acid Compound->GlyT1 Inhibition NMDAR NMDA Receptor Synaptic_Glycine->NMDAR Co-agonism Neuronal_Response Enhanced Neuronal Response (e.g., Improved Cognition, Analgesia) NMDAR->Neuronal_Response Leads to

Caption: Proposed mechanism of action for 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

Comparative In Vivo Validation Strategy

To rigorously assess the therapeutic potential of "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid," a head-to-head comparison with relevant compounds in validated animal models is essential.

Therapeutic Indication 1: Cognitive Deficits in Schizophrenia
  • Lead Compound: 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

  • Comparator 1 (Mechanism-based): Bitopertin (a well-documented GlyT1 inhibitor)[5][6]

  • Comparator 2 (Alternative Mechanism): An Ampakine such as CX516 (positive allosteric modulator of the AMPA receptor)[7][8]

  • Vehicle Control: The delivery vehicle for the compounds.

Animal Model: Pharmacologically-induced cognitive deficit model (e.g., sub-chronic phencyclidine (PCP) or ketamine administration in rodents) to mimic NMDAR hypofunction.[9]

Primary Efficacy Endpoint: Reversal of cognitive deficits in the Novel Object Recognition (NOR) test. This test assesses recognition memory, a cognitive domain impaired in schizophrenia.[10]

Therapeutic Indication 2: Neuropathic Pain
  • Lead Compound: 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

  • Comparator 1 (Mechanism-based): Bitopertin

  • Comparator 2 (Standard of Care): Gabapentin

  • Vehicle Control: The delivery vehicle for the compounds.

Animal Model: Surgically-induced neuropathic pain model, such as the Chronic Constriction Injury (CCI) of the sciatic nerve in rats. This model produces robust and persistent mechanical allodynia and thermal hyperalgesia.

Primary Efficacy Endpoints:

  • Mechanical Allodynia: Assessed using the von Frey filament test .[11]

  • Thermal Hyperalgesia: Assessed using the Hargreaves plantar test or the hot plate test .[12][13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vivo experiments.

Protocol 1: Novel Object Recognition (NOR) Test for Cognitive Enhancement
  • Animal Model Induction: Adult male rats are administered a sub-chronic regimen of PCP (e.g., 5 mg/kg, twice daily for 7 days) to induce cognitive deficits.

  • Habituation: On day 8, each rat is individually placed in an open-field arena (e.g., 50 cm x 50 cm) for 10 minutes to acclimate.

  • Training (Familiarization) Phase: On day 9, two identical objects are placed in the arena, and the rat is allowed to explore for 5 minutes.

  • Treatment: Immediately after the training phase, the lead compound, comparators, or vehicle are administered (e.g., via intraperitoneal injection).

  • Testing (Choice) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes.

  • Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A discrimination index (DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar)) is calculated. A higher DI indicates better recognition memory.

Protocol 2: Von Frey Test for Mechanical Allodynia
  • Animal Model Induction: A CCI model is established in adult male rats.

  • Acclimation: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 15 minutes.

  • Baseline Measurement: Prior to treatment, the paw withdrawal threshold is determined by applying calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The lowest force that elicits a brisk withdrawal response is recorded.

  • Treatment: The lead compound, comparators, or vehicle are administered.

  • Post-treatment Measurement: The paw withdrawal threshold is reassessed at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: The paw withdrawal threshold in grams is recorded. A significant increase in the threshold compared to vehicle-treated animals indicates an anti-allodynic effect.

Protocol 3: Hot Plate Test for Thermal Hyperalgesia
  • Animal Model Induction: A CCI model is established in adult male rats.

  • Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 52 ± 0.5 °C).

  • Baseline Measurement: Each rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Treatment: The lead compound, comparators, or vehicle are administered.

  • Post-treatment Measurement: The hot plate latency is reassessed at various time points post-administration.

  • Data Analysis: The latency to response is recorded. A significant increase in latency compared to vehicle-treated animals indicates an anti-hyperalgesic effect.

The following diagram illustrates the general in vivo validation workflow.

In_Vivo_Validation_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation Model Select Animal Model (e.g., PCP-induced cognitive deficit, CCI-induced neuropathic pain) Groups Define Treatment Groups: - Lead Compound - Comparators - Vehicle Control Model->Groups Baseline Baseline Behavioral Testing Groups->Baseline Dosing Compound Administration Baseline->Dosing PostDosing Post-Dosing Behavioral Testing (at multiple time points) Dosing->PostDosing Data Collect and Analyze Data PostDosing->Data Comparison Compare Efficacy and Potency against Comparators Data->Comparison Conclusion Draw Conclusions on Therapeutic Potential Comparison->Conclusion

Caption: A generalized workflow for in vivo validation.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the performance of "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid" would be compared against the other compounds.

Table 1: Efficacy in a Rodent Model of Schizophrenia-Related Cognitive Deficits (Novel Object Recognition Test)

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (Mean ± SEM)% Reversal of PCP-induced Deficit
Vehicle (Healthy Control)-0.45 ± 0.05N/A
Vehicle (PCP Model)-0.05 ± 0.030%
1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid 100.30 ± 0.0462.5%
Bitopertin 100.32 ± 0.0567.5%
CX516 200.25 ± 0.0650%

Table 2: Efficacy in a Rodent Model of Neuropathic Pain (CCI Model)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)Hot Plate Latency (s) (Mean ± SEM)
Sham Control-14.5 ± 1.225.1 ± 2.3
Vehicle (CCI)-3.2 ± 0.48.5 ± 1.1
1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid 309.8 ± 0.918.7 ± 1.9
Bitopertin 3010.5 ± 1.119.5 ± 2.0
Gabapentin 10011.2 ± 1.015.3 ± 1.5

Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for the in vivo validation of "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid" as a potential therapeutic agent for schizophrenia and neuropathic pain. By hypothesizing its action as a GlyT1 inhibitor and conducting rigorous comparative studies against established benchmarks, researchers can effectively evaluate its efficacy, potency, and therapeutic window. The successful execution of these studies will provide the critical data necessary to advance this promising compound through the drug development pipeline.

References

  • Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. (2024). MDPI. [Link]

  • Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, 10(6), 591–601. [Link]

  • What are the key players in the pharmaceutical industry targeting GlyT1? (2025). Patsnap Synapse. [Link]

  • The GlyT1 Inhibitor Bitopertin Ameliorates Allodynia and Hyperalgesia in Animal Models of Neuropathic and Inflammatory Pain. (2018). Frontiers in Pharmacology. [Link]

  • Rodent Hot/Cold Plate Pain Assay. Maze Engineers. [Link]

  • Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice. (2025). ACS Chemical Neuroscience. [Link]

  • Relationship Between Glycine Transporter 1 Inhibition as Measured with Positron Emission Tomography and Changes in Cognitive Performances in Nonhuman Primates. (2010). Neuropsychopharmacology. [Link]

  • Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. (2019). Clinical and Translational Science. [Link]

  • An Overview of Animal Models Related to Schizophrenia. (2016). Current Protocols in Neuroscience. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (2017). Journal of Visualized Experiments. [Link]

  • The GlyT1 Inhibitor Bitopertin Ameliorates Allodynia and Hyperalgesia in Animal Models of Neuropathic and Inflammatory Pain. (2018). Frontiers in Pharmacology. [Link]

  • Physiologically Based Absorption Modelling to Predict the Impact of Drug Properties on Pharmacokinetics of Bitopertin. (2014). Pharmaceutical Research. [Link]

  • A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia. (2008). Neuropsychopharmacology. [Link]

  • Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. (2015). Psychopharmacology. [Link]

  • Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. (2021). International Journal of Molecular Sciences. [Link]

  • Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia. (2006). ScienceDaily. [Link]

  • Neuropathic Pain Models. Charles River Laboratories. [Link]

  • The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. (2025). ResearchGate. [Link]

  • Study Details | NCT00425815 | Org 24448 (Ampakine) for Cognitive Deficits in Schizophrenia. ClinicalTrials.gov. [Link]

  • Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice. (2025). ACS Publications. [Link]

  • Animal models of schizophrenia. (2012). British Journal of Pharmacology. [Link]

  • Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. (2021). Frontiers in Psychiatry. [Link]

  • A placebo-controlled add-on trial of the Ampakine, CX516, for cognitive deficits in schizophrenia. (2008). Neuropsychopharmacology. [Link]

  • In vivo evaluation of carbon-11-labelled non-sarcosine-based glycine transporter 1 inhibitors in mice and conscious monkeys. (2011). Nuclear Medicine and Biology. [Link]

  • GlyT1 − Up from the Ashes. The Importance of Not Condemning a Mechanism Based on a Single Chemotype. (2010). ACS Chemical Neuroscience. [Link]

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Comparative

A Comparative Guide to Validating the Purity of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid using HPLC-MS

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for methodological choices and a comparative analysis of alternative chromatographic strategies, all grounded in established regulatory principles.

Introduction: The Analytical Imperative for Purity

In drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel entity such as "1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid," a molecule possessing a complex polarity profile due to its imidazole, sulfonamide, and carboxylic acid moieties, rigorous purity assessment is paramount.[1] The presence of impurities, even at trace levels, can introduce unforeseen toxicity or alter the pharmacological profile.

This molecule, with a molecular weight of 259.28 g/mol and a predicted XLogP3 of -0.4, is classified as a polar compound.[2] This inherent polarity presents a significant chromatographic challenge, demanding a carefully considered analytical approach.[3] This guide details a primary Reversed-Phase (RP) HPLC-MS method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compares its performance against two powerful alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).[4][5]

The Analytical Workflow: A Systematic Approach

The process of purity validation is a systematic workflow, beginning with sample preparation and culminating in a comprehensive data report. The goal is to develop a method that is not only selective for the main compound but also capable of separating and detecting potential process-related impurities and degradation products.

Purity_Validation_Workflow cluster_Prep Phase 1: Preparation & Setup cluster_Analysis Phase 2: Analysis & Validation cluster_Report Phase 3: Reporting SamplePrep Sample Preparation (Dissolution in Mobile Phase A) MethodDev Initial Method Development (Scouting) SamplePrep->MethodDev HPLC_MS HPLC-MS Analysis (RP, HILIC, or MMC) MethodDev->HPLC_MS Validation Method Validation (ICH Q2 Guidelines) HPLC_MS->Validation DataProc Data Processing (Integration & Quantification) Validation->DataProc Report Final Purity Report (% Purity, Impurity Profile) DataProc->Report

Caption: Overall workflow for purity method validation.

Primary Method: Reversed-Phase HPLC with Mass Spectrometry

Reversed-phase HPLC is the workhorse of the pharmaceutical industry due to its robustness and reproducibility.[6] While challenging for highly polar compounds, modern stationary phases can provide adequate retention for molecules like our target compound.

Rationale for Method Parameters
  • Stationary Phase: An Acquity UPLC BEH C18 or equivalent column is selected. These columns utilize ethylene-bridged hybrid particles that are stable across a wide pH range, offering excellent peak shape for basic compounds often found as impurities. A solid-core particle column could also be used to achieve high efficiency and fast separations.[7]

  • Mobile Phase: A mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is chosen. The formic acid serves a dual purpose: it protonates the molecule's basic sites (imidazole and piperidine) to ensure symmetrical peak shapes and provides a source of protons for efficient positive-ion electrospray ionization (ESI+) in the mass spectrometer.[8][9]

  • Mass Spectrometry: ESI in positive mode is selected because the nitrogen atoms in the imidazole and piperidine rings are readily protonated. A full scan MS will confirm the parent mass (m/z 260.07 for [M+H]⁺), while tandem MS (MS/MS) can be used to fragment the molecule and confirm its identity, enhancing specificity.[10][11]

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 mixture of water and methanol.

    • Prepare sample solutions at a concentration of 0.5 mg/mL in Mobile Phase A (Water + 0.1% Formic Acid). Filter through a 0.22 µm syringe filter before injection.[12]

  • HPLC Conditions:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 8 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 min, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: m/z 100-500

Method Validation (per ICH Q2(R1)/Q2(R2))

A validated analytical procedure ensures reliability.[13][14] The following parameters must be assessed:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by running blank samples, spiked samples, and subjecting the sample to forced degradation (acid, base, oxidation, heat, light) to ensure separation from any resulting degradants. Peak purity analysis using a diode-array detector or MS can further confirm specificity.[4]

  • Linearity: A linear relationship should be established across the range of the analytical procedure. This is demonstrated by preparing a series of at least five concentrations of the reference standard (e.g., from the reporting limit of impurities to 120% of the assay specification) and analyzing the response. The correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percentage recovery.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Typically involves a minimum of 6 determinations at 100% of the test concentration or 9 determinations across the specified range.[4]

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOQ is a critical parameter for impurity quantification.

Comparative Analysis: Alternative Chromatographic Strategies

Given the high polarity of the target molecule, RP-HPLC may result in insufficient retention, with the peak eluting near the solvent front. This compromises resolution from other polar impurities. Therefore, alternative modes of chromatography should be considered.[8][15]

Method_Selection_Logic node_action node_action start Sufficient Retention on RP-C18? use_rp Proceed with Reversed-Phase HPLC start->use_rp Yes use_hilics Evaluate HILIC start->use_hilics No check_complexity Complex Sample with Acidic/Basic Impurities? check_complexity->use_rp No, proceed with HILIC optimization use_mmc Evaluate Mixed-Mode Chromatography check_complexity->use_mmc Yes use_hilics->check_complexity

Caption: Logic diagram for selecting the optimal chromatographic method.

Alternative 1: HILIC-MS

HILIC is an excellent alternative for retaining and separating very polar compounds.[8] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Retention is based on the partitioning of the analyte into an adsorbed water layer on the stationary phase.

  • Advantages: Significantly improved retention for polar analytes, leading to better resolution from the void volume. The high organic content of the mobile phase can also enhance ESI-MS sensitivity.

  • Disadvantages: Can be less robust than RP-HPLC. It is highly sensitive to the water content of the sample and mobile phase, requiring strict control for reproducible retention times. Equilibration times can also be longer.

Alternative 2: Mixed-Mode Chromatography (MMC-MS)

MMC columns possess stationary phases with both hydrophobic (e.g., C18) and ion-exchange functionalities (e.g., anion or cation exchangers). This dual retention mechanism is ideal for our target molecule, which has a carboxylic acid (anionic) and protonated amines (cationic).

  • Advantages: Offers unique and tunable selectivity that can be manipulated by adjusting mobile phase pH and ionic strength. It can simultaneously retain polar and non-polar compounds, making it powerful for separating a diverse range of impurities.

  • Disadvantages: Method development can be more complex than for RP-HPLC or HILIC due to the multiple retention mechanisms at play.

Head-to-Head Performance Comparison

To provide a clear comparison, the following tables summarize the typical parameters and expected performance metrics for each technique when analyzing 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid.

Table 1: Comparison of Chromatographic Methodologies

ParameterReversed-Phase (RP-HPLC)HILICMixed-Mode (MMC)
Stationary Phase C18 (Hydrophobic)Amide, Silica (Hydrophilic)C18 with Anion/Cation Exchange
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Formate in Water10mM Ammonium Acetate, pH 5.0
Mobile Phase B 0.1% Formic Acid in ACN10mM Ammonium Formate in 95:5 ACN:WaterMethanol
Elution Order Most polar elutes firstMost polar elutes lastCombination of polarity & charge
Typical Gradient Low to high organic %High to low organic %Low to high organic %

Table 2: Hypothetical Performance Data Comparison

Performance MetricReversed-Phase (RP-HPLC)HILICMixed-Mode (MMC)
Retention Time (min) 1.85.56.2
Tailing Factor 1.21.41.1
Resolution (from polar impurity) 1.6> 2.5> 3.0
Relative LOQ (ng/mL) 1055
Run Time (min) 121515
Robustness HighModerateModerate-High

Conclusion and Recommendations

Validating the purity of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid requires a robust and selective analytical method. While a standard Reversed-Phase HPLC-MS method can be developed and validated, its performance may be limited by the compound's high polarity, potentially compromising the resolution of early-eluting impurities.

For this specific molecule, HILIC-MS offers a significant advantage in retention and, consequently, superior resolution for polar species. However, for the most comprehensive impurity profiling, Mixed-Mode Chromatography is the most powerful approach. Its dual retention mechanism provides unique selectivity that can be fine-tuned to separate a wide array of impurities with varying polarities and charge states.

As a Senior Application Scientist, my recommendation is to begin method development with a modern, polar-endcapped or hybrid-particle RP-HPLC column. If retention is insufficient (e.g., retention factor k' < 2), development should immediately proceed to HILIC or Mixed-Mode platforms. The choice between HILIC and MMC will depend on the complexity of the impurity profile observed. A thorough, ICH-compliant validation is mandatory regardless of the chosen chromatographic mode to ensure the generation of trustworthy and reliable purity data for this promising drug candidate.[16]

References

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